Product packaging for (3-(Piperidin-1-yl)phenyl)boronic acid(Cat. No.:CAS No. 634905-21-8)

(3-(Piperidin-1-yl)phenyl)boronic acid

Cat. No.: B1319990
CAS No.: 634905-21-8
M. Wt: 205.06 g/mol
InChI Key: JKXVWJCIIFBENM-UHFFFAOYSA-N
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Description

(3-(Piperidin-1-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BNO2 B1319990 (3-(Piperidin-1-yl)phenyl)boronic acid CAS No. 634905-21-8

Properties

IUPAC Name

(3-piperidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVWJCIIFBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591925
Record name [3-(Piperidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634905-21-8
Record name [3-(Piperidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for the preparation of arylboronic acids, particularly through a lithium-halogen exchange reaction followed by borylation. This compound is of significant interest for its utility in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidin-1-yl)phenyl moiety into complex molecules.

Synthetic Pathway

The synthesis of this compound can be achieved from the commercially available 1-bromo-3-(piperidin-1-yl)benzene. The key transformation involves a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium species with a borate ester. Subsequent hydrolysis yields the desired boronic acid.

Synthesis_Pathway cluster_reagents start 1-Bromo-3-(piperidin-1-yl)benzene intermediate Aryllithium Intermediate start->intermediate Lithium-Halogen Exchange boronic_ester Boronic Ester Intermediate intermediate->boronic_ester Borylation borate_ester Triisopropyl borate borate_ester->boronic_ester product This compound boronic_ester->product Hydrolysis reagent1 n-Butyllithium THF, -78 °C reagent2 Aqueous Workup (e.g., HCl)

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table outlines the stoichiometry and expected yield for the synthesis of this compound. The expected yield is based on typical yields reported for analogous arylboronic acid syntheses.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmountExpected Yield (%)
1-Bromo-3-(piperidin-1-yl)benzene240.150.021.04.80 g-
n-Butyllithium (2.5 M in hexanes)64.060.0221.18.8 mL-
Triisopropyl borate188.080.0241.24.51 g (5.5 mL)-
This compound205.07---60-75%

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithium-halogen exchange.[1][2][3]

Materials:

  • 1-Bromo-3-(piperidin-1-yl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a low-temperature thermometer is dried in an oven and allowed to cool under a stream of inert gas.

    • To the flask, add 1-bromo-3-(piperidin-1-yl)benzene (1.0 eq) and anhydrous THF. Stir the mixture until the starting material is fully dissolved.

  • Lithium-Halogen Exchange:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Borylation:

    • In a separate, dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

    • Add the solution of triisopropyl borate to the reaction mixture dropwise at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the mixture is acidic (pH ~2).

    • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronic ester.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the aqueous layer and extract it twice more with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization or by slurrying in a suitable solvent system such as a mixture of hexanes and diethyl ether to yield this compound as a solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (e.g., ESI-MS)

  • Melting point determination

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for this reaction.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-(Piperidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a piperidine ring. Its structural characteristics make it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures. Boronic acids are a class of compounds that act as mild Lewis acids and are generally stable and easy to handle. The boronic acid group is highly versatile, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and polyaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The piperidine heterocycle is also a prevalent feature in many biologically active molecules and approved drugs, contributing to properties such as solubility, basicity, and receptor binding. The combination of these two moieties in a single molecule makes this compound a significant reagent in drug discovery and development for creating novel chemical entities.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data available for this compound. It is important to note that some of the listed values are predicted and should be considered as estimates.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 634905-21-8[2][3]
Molecular Formula C₁₁H₁₆BNO₂[2]
Molecular Weight 205.06 g/mol [2]
Appearance White to off-white solidGeneric supplier data
Boiling Point 413.7 ± 47.0 °C at 760 mmHg (Predicted)[1]
pKa 8.84 ± 0.10 (Predicted)N/A
Solubility Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[4] Specific data for this compound is not readily available.[4][5]
Storage 2-8°C, stored under inert gas[2]

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, standard methodologies for arylboronic acids can be applied to determine its specific properties.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter influencing the reactivity and solubility of boronic acids. Potentiometric titration is a common and reliable method for its determination.[6][7]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the boronic acid solution into a temperature-controlled vessel equipped with a magnetic stirrer.

    • Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.

    • Immerse the calibrated pH electrode into the solution.

    • Make the solution acidic (pH ~2) with 0.1 M HCl.[7]

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable groups (like the piperidine nitrogen and the boronic acid), multiple inflection points will be observed.

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa with standard deviation.[7]

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1mM Boronic Acid Solution D Acidify Sample to pH ~2 A->D B Prepare 0.1M NaOH, 0.1M HCl, 0.15M KCl B->D C Calibrate pH Meter (pH 4, 7, 10) F Record pH after Each Addition C->F E Titrate with 0.1M NaOH in Increments D->E Continue until pH ~12 E->F Continue until pH ~12 F->E Continue until pH ~12 G Plot pH vs. Volume of NaOH F->G H Determine pKa from Half-Equivalence Point G->H I Repeat (n=3) and Calculate Average H->I

Caption: Workflow for determining pKa via potentiometric titration.

Characterization by Spectroscopy

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons on the phenyl ring and aliphatic protons of the piperidine ring.

    • ¹³C NMR: Shows the carbon framework of the molecule. The carbon atom attached to the boron can sometimes be difficult to detect due to quadrupolar relaxation.[8]

    • ¹¹B NMR: This technique is specific for the boron nucleus and is highly informative for boronic acids. The chemical shift can confirm the trigonal planar (sp²) hybridization of the boron atom and can be used to monitor its conversion to the tetrahedral boronate (sp³) form upon complexation or change in pH.[9]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify functional groups. Key vibrational bands for a phenylboronic acid would include:

      • A broad O-H stretching band for the boronic acid hydroxyl groups.

      • A strong B-O stretching vibration.

      • C-H stretching for the aromatic and aliphatic groups.

      • C=C stretching for the aromatic ring.[10]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[8]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate (R-X), yielding a substituted biaryl product. This transformation is a cornerstone of modern organic synthesis.[11][12][13]

General Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv).[11][12]

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).[11] Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[12]

  • Reaction: Heat the mixture to the required temperature (typically 60–110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, perform an aqueous workup to remove the base and inorganic byproducts. Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Transmetal R-Pd(II)-Ar L₂ OxAdd->Transmetal Transmetal->Pd0 Product R-Ar Transmetal->Product BaseX B(OH)₂X⁻ Transmetal->BaseX L1 Oxidative Addition L1->Pd0 L2 Transmetalation L2->OxAdd L3 Reductive Elimination L3->Transmetal RX R-X RX->OxAdd ArBOH2 ArB(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a key synthetic intermediate whose value lies in the strategic combination of a reactive boronic acid and a pharmaceutically relevant piperidine moiety. While comprehensive, experimentally-determined physicochemical data for this specific molecule is sparse in public literature, its properties can be reliably estimated and determined using standard analytical protocols applicable to arylboronic acids. Its utility is most profoundly demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures essential for advancing drug discovery and materials science. This guide provides a foundational understanding of its properties and a framework for its practical application in a research setting.

References

Technical Guide: Spectral Analysis of (3-(Piperidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (3-(Piperidin-1-yl)phenyl)boronic acid, a valuable building block in organic synthesis and drug discovery. The document outlines representative Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, along with detailed experimental protocols for the synthesis and characterization of this compound.

Introduction

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a piperidine group. This structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Such compounds are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and utilization in synthetic applications.

Spectral Data

Disclaimer: The following spectral data is representative and intended for illustrative purposes. Actual experimental values may vary based on the specific conditions, instrumentation, and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85s (br)2HB(OH)₂
7.20t, J = 7.8 Hz1HAr-H
7.10d, J = 7.6 Hz1HAr-H
7.05s1HAr-H
6.80d, J = 8.0 Hz1HAr-H
3.15t, J = 5.5 Hz4HN-CH₂ (piperidine)
1.65m4HCH₂ (piperidine)
1.50m2HCH₂ (piperidine)

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
152.0Ar-C-N
135.0 (br)Ar-C-B
128.5Ar-CH
118.0Ar-CH
117.5Ar-CH
115.0Ar-CH
50.0N-CH₂ (piperidine)
25.5CH₂ (piperidine)
24.0CH₂ (piperidine)

Note: The carbon atom attached to the boron (Ar-C-B) often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for determining the purity of this compound. A typical reverse-phase method is outlined below.

Table 3: Representative HPLC Method

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~ 4.5 - 5.5 min (highly dependent on the exact system)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Miyaura borylation of 3-bromo-N,N-pentamethyleneaniline.

Materials:

  • 3-bromo-N,N-pentamethyleneaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-N,N-pentamethyleneaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture at 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude pinacol ester.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • To deprotect the boronic ester, dissolve the purified product in a suitable solvent system (e.g., acetone/water) and treat with an aqueous acid (e.g., 1 M HCl) or a diol exchange resin.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Extract the product into an organic solvent, dry, and concentrate to yield this compound.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.

Instrumental Analysis:

  • ¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be necessary to observe all signals, especially the carbon attached to boron.

  • ¹¹B NMR: This can provide information about the trivalent or tetravalent nature of the boron atom. A typical spectrum would be acquired on a compatible spectrometer.

HPLC Sample Preparation and Analysis

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumental Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject 5-10 µL of the prepared sample.

  • Run the gradient method as described in Table 3.

  • Analyze the resulting chromatogram for the main peak and any impurities. The peak area percentage can be used to determine the purity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (3-bromo-N,N-pentamethyleneaniline, B₂pin₂, Catalyst, Base) reaction Miyaura Borylation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification deprotection Deprotection of Pinacol Ester purification->deprotection final_product This compound deprotection->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) final_product->nmr hplc HPLC Analysis final_product->hplc ms Mass Spectrometry final_product->ms structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity ms->structure

Caption: Workflow for the synthesis and analysis of an arylboronic acid.

Stability and Storage of (3-(Piperidin-1-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Piperidin-1-yl)phenyl)boronic acid. It includes a summary of known stability information, general degradation pathways for arylboronic acids, and a detailed, representative experimental protocol for conducting forced degradation studies to assess the stability of this compound in accordance with regulatory expectations.

Introduction to this compound

This compound is an organic compound that belongs to the family of arylboronic acids. These compounds are widely used in organic synthesis, particularly as key coupling partners in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In the context of drug discovery and development, arylboronic acids are crucial building blocks for the synthesis of complex organic molecules with potential therapeutic applications. The stability of such reagents is of paramount importance to ensure the reproducibility of synthetic procedures and the purity of the final active pharmaceutical ingredients (APIs).

Stability and Storage Data

While specific, quantitative long-term stability data for this compound is not extensively published in peer-reviewed literature, information from various chemical suppliers provides consistent recommendations for its storage and handling. This data is summarized in the table below.

ParameterRecommendationSource
Storage Temperature 2-8°C[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[1][2][3]
Light Sensitivity No specific information, but protection from light is generally recommended for organic compounds.
Hygroscopicity Boronic acids are known to be hygroscopic.[4]
Shipping Often shipped with cold-chain transportation.[1]

General Degradation Pathways of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage conditions and analytical methods for stability assessment.

A This compound B Degradation Pathways A->B C Protodeboronation (Hydrolysis) B->C H₂O, pH dependent D Oxidation B->D Oxidizing agents (e.g., H₂O₂) E 3-Piperidin-1-ylbenzene + Boric Acid C->E F (3-(Piperidin-1-yl)phenyl)phenol + Boric Acid D->F cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->D E Oxidative Degradation (e.g., 3% H₂O₂, RT) A->E F Thermal Degradation (Solid & Solution, e.g., 80°C) A->F G Photolytic Degradation (Solid & Solution, ICH Q1B) A->G B Prepare stress agents: HCl, NaOH, H₂O₂ B->C B->D B->E H Sample Neutralization & Dilution C->H D->H E->H F->H G->H I HPLC Analysis (Develop stability-indicating method) H->I J Peak Purity Analysis (PDA detector) I->J K Characterization of Degradants (LC-MS, NMR) J->K cluster_0 Reactants A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Vinyl Halide (R-X) B->C D Product (3-(Piperidin-1-yl)phenyl)-R C->D Pd Catalyst, Base

References

Solubility Profile of (3-(Piperidin-1-yl)phenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is an organoboron compound of significant interest to researchers, scientists, and drug development professionals. As a versatile synthetic building block, its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, is well-established. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for screening and testing. The solubility of a reagent directly impacts reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document extrapolates solubility trends based on the known behavior of structurally similar boronic acids, primarily the parent compound, phenylboronic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Estimated Solubility Profile

The solubility of arylboronic acids is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring.[1][2] Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[3] The presence of the piperidinyl group in this compound is expected to increase its polarity compared to phenylboronic acid, which may influence its solubility profile.

The following table summarizes the estimated solubility of this compound in various organic solvents. This estimation is based on the known solubility of phenylboronic acid and other substituted arylboronic acids.[4][5][6]

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Ethers Diethyl ether, Dioxane, Tetrahydrofuran (THF)High Phenylboronic acid exhibits high solubility in ethers.[4][5][6] The polar nature of the ether oxygen can hydrogen bond with the boronic acid hydroxyl groups, facilitating dissolution.
Ketones Acetone, 3-PentanoneHigh Ketones are polar aprotic solvents that can effectively solvate boronic acids.[4][5][6] Phenylboronic acid has demonstrated high solubility in acetone.[4][5][6]
Alcohols Methanol, EthanolHigh The hydroxyl groups of alcohols can engage in hydrogen bonding with the boronic acid, leading to good solubility. Phenylboronic acid is readily soluble in methanol and ethanol.[7]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate Phenylboronic acid has moderate solubility in chloroform.[4][5][6] These solvents are less polar than alcohols and ethers but can still dissolve boronic acids to a useful extent.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These solvents have high dielectric constants and are excellent solvents for a wide range of organic compounds, including polar molecules like boronic acids.
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate The solubility in these less polar solvents is expected to be lower than in polar solvents. Benzene is a poor solvent for phenylboronic acid.[7]
Aliphatic Hydrocarbons Hexanes, CyclohexanePoor Phenylboronic acid has very low solubility in hydrocarbon solvents.[4][5][6] The nonpolar nature of these solvents makes them unsuitable for dissolving polar boronic acids.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, direct experimental measurement is necessary. The following are two common and reliable methods for determining the solubility of compounds like this compound.

Dynamic (Synthetic) Method

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5]

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound and the chosen organic solvent are placed in a jacketed glass vessel to create a biphasic mixture of known composition.

  • Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) while being stirred vigorously to maintain homogeneity.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent. It is crucial that an excess of solid remains to ensure saturation.

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to allow the excess solid to settle.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the response to a calibration curve of known concentrations.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of solvent, dictated by the solubility of the reactants, is critical for the success of this reaction.

Below is a diagram illustrating a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid derivative.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification ArylHalide Aryl Halide ReactionVessel Combine Reactants in Reaction Vessel ArylHalide->ReactionVessel BoronicAcid This compound BoronicAcid->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water, Toluene) Solvent->ReactionVessel Heating Heat under Inert Atmosphere ReactionVessel->Heating 1 Quench Reaction Quenching (e.g., add water) Heating->Quench 2 Extraction Liquid-Liquid Extraction Quench->Extraction 3 Drying Dry Organic Layer (e.g., with MgSO4) Extraction->Drying 4 Purification Purification (e.g., Column Chromatography) Drying->Purification 5 Product Final Product (Biaryl Compound) Purification->Product 6

Figure 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Boronic Acid Derivatives for Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the development of several FDA-approved drugs. Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine residues in proteases, underpins their therapeutic efficacy. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing boronic acid derivatives, detailed experimental protocols, and insights into their mechanisms of action.

Key Synthetic Strategies for Boronic Acid Derivatives

The synthesis of boronic acid derivatives can be broadly categorized into three main strategies: the Grignard reaction, palladium-catalyzed cross-coupling reactions (including the Suzuki-Miyaura and Miyaura borylation reactions), and iridium-catalyzed C-H borylation. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

Grignard Reaction with Trialkyl Borates

One of the most established methods for forming carbon-boron bonds is the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This method is versatile for the synthesis of aryl, heteroaryl, and alkyl boronic acids.[1] A primary challenge is controlling the stoichiometry to prevent multiple additions of the Grignard reagent to the borate ester.[1]

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and are widely employed for the preparation of boronic acid derivatives.

  • Miyaura Borylation: This reaction involves the palladium-catalyzed cross-coupling of a bis(pinacolato)diboron (B₂pin₂) reagent with aryl or vinyl halides or triflates to form a boronate ester.[2] This method offers excellent functional group tolerance and is widely used in medicinal chemistry.

  • Suzuki-Miyaura Cross-Coupling: While primarily known for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for the synthesis of boronic acids in a one-pot, two-step process. This involves an initial borylation of an aryl halide followed by a subsequent cross-coupling with a second aryl halide.[2][3]

Iridium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[4][5] This approach avoids the need for pre-functionalized starting materials like organohalides, allowing for the direct conversion of C-H bonds to C-B bonds.[4][5]

Data Presentation: Comparative Yields of Synthetic Methods

The following tables summarize the yields of various synthetic methods for preparing boronic acid derivatives, providing a basis for comparison.

Table 1: Synthesis of Aryl Boronic Acids via Grignard Reaction [6]

Aryl Grignard ReagentTrialkyl BorateSolventTemperature (°C)Yield (%)
Phenylmagnesium bromideTrimethyl borateTHF-5 to 065-70
4-Fluorophenylmagnesium bromideTrimethyl borateTHF-5 to 060
4-Methylphenylmagnesium chlorideTrimethyl borateTHF-5 to 055
1-Naphthylmagnesium bromideTrimethyl borateTHF-5 to 051
4-Chlorophenylmagnesium bromideTrimethyl borateEther-5 to 062
4-Bromophenylmagnesium bromideTrimethyl borateEther-5 to 056
4-Methoxyphenylmagnesium bromideTrimethyl borateTHF-5 to 055

Table 2: Palladium-Catalyzed Miyaura Borylation of Aryl Halides with Bis(pinacolato)diboron [2][7]

Aryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
3-BromophenolSiliaCat DPP-PdK₃PO₄2-Butanol982-3>95 (conversion)
4-BromoanisoleSiliaCat DPP-PdK₃PO₄2-Butanol982-3>95 (conversion)
3-BromopyridineSiliaCat DPP-PdK₃PO₄2-Butanol983>95 (conversion)
4-BromotolueneXPhos-Pd-G2K₃PO₄·7H₂OEthanolRT285
2-ChlorotolueneXPhos-Pd-G2K₃PO₄·7H₂OEthanolRT274

Table 3: Iridium-Catalyzed C-H Borylation of Arenes with Bis(pinacolato)diboron [4][5][8]

AreneLigandSolventTemperature (°C)Time (h)Yield (%)
Benzene2,2'-BipyridineBenzene801695
Anisole4-vinylpyridine copolymerDecane1182487
Toluene4,4'-Di-tert-butyl-2,2'-bipyridineTolueneRT4.583
1,3-Dichlorobenzene3,4,7,8-Tetramethyl-1,10-phenanthrolineCyclohexane801299
4-tert-Butylstyrene4-vinylpyridine copolymerDecane1182475

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: General Procedure for Grignard Reaction Synthesis of Aryl Boronic Acids[6]
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel. The reaction is typically initiated by gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: In a separate flame-dried flask under an inert atmosphere, dissolve the trialkyl borate (1.5 to 2.0 equivalents) in anhydrous THF and cool the solution to -10 °C to 0 °C.

  • Reaction: Slowly add the prepared Grignard reagent to the cooled trialkyl borate solution via a cannula, maintaining the temperature between -10 °C and 0 °C.

  • Hydrolysis: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Quench the reaction by the slow addition of 10% aqueous sulfuric acid.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[9][10]

Protocol 2: General Procedure for Palladium-Catalyzed Miyaura Borylation[2]
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 equivalents).

  • Reaction: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-100 °C) for the specified time (usually 12-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with an organic solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude boronate ester can be purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation[4]
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the iridium precursor (e.g., [Ir(COD)OMe]₂) and the appropriate bipyridine ligand in a reaction vessel.

  • Reaction Setup: To the catalyst mixture, add the arene substrate and the borylating agent (e.g., bis(pinacolato)diboron).

  • Reaction: Add a suitable solvent (e.g., cyclohexane or THF). Seal the vessel and heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) with stirring for the specified time.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting arylboronate ester can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by boronic acid drugs and general experimental workflows for their synthesis.

Signaling Pathways

Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the inhibition of the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Apoptotic_Proteins Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Apoptotic_Proteins degrades IkB IκB Proteasome->IkB degrades Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome degradation Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis promotes NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Cell_Survival_Genes Cell Survival & Anti-apoptotic Genes Nucleus->Cell_Survival_Genes activates transcription Cell_Survival_Genes->Apoptosis inhibits

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Tavaborole is a benzoxaborole antifungal agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis. By forming a stable adduct with the editing site of LeuRS, tavaborole prevents the attachment of leucine to its tRNA, thereby halting protein synthesis and inhibiting fungal growth.[11][12]

Tavaborole_Pathway Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS inhibits Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu catalyzes Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Fungal_Growth Fungal Growth Protein_Synthesis->Fungal_Growth

Caption: Tavaborole inhibits fungal protein synthesis.

Vaborbactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Vaborbactam forms a stable, covalent adduct with the active site serine of the β-lactamase, rendering the enzyme inactive and restoring the efficacy of the co-administered β-lactam antibiotic.[13][14][15]

Vaborbactam_Pathway Vaborbactam Vaborbactam Beta_Lactamase Serine β-Lactamase Vaborbactam->Beta_Lactamase inhibits Beta_Lactam_Ab β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_Ab inactivates PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Ab->PBP inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall required for Bacterial_Lysis Bacterial Lysis PBP->Bacterial_Lysis inhibition leads to

Caption: Vaborbactam inhibits β-lactamase, restoring antibiotic activity.

Experimental Workflows

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine Aryl Halide, B2pin2, Pd Catalyst, and Base add_solvent Add Anhydrous, Degassed Solvent start->add_solvent heat Heat Reaction Mixture with Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract purify Column Chromatography extract->purify end Pure Boronate Ester purify->end

Caption: General workflow for Suzuki-Miyaura borylation.

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Borylation Reaction cluster_2 Hydrolysis & Work-up cluster_3 Purification start_grignard React Aryl Halide with Mg in THF add_grignard Slowly Add Grignard Reagent start_grignard->add_grignard prepare_borate Cool Trialkyl Borate in THF to -10°C prepare_borate->add_grignard quench Quench with Aqueous Acid add_grignard->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate recrystallize Recrystallization dry_concentrate->recrystallize Option 1 dea_adduct Diethanolamine Adduct Formation dry_concentrate->dea_adduct Option 2 end Pure Boronic Acid recrystallize->end hydrolyze_adduct Hydrolyze Adduct dea_adduct->hydrolyze_adduct hydrolyze_adduct->end

Caption: Workflow for Grignard synthesis of boronic acids.

References

Preparation of Arylboronic Acids from Aryl Halides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing arylboronic acids and their derivatives from aryl halides. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This document details the core methodologies, presents comparative quantitative data, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Introduction

The synthesis of arylboronic acids from readily available aryl halides is a fundamental transformation in synthetic chemistry. The three most prevalent and robust methods employed for this purpose are:

  • Grignard Reaction followed by Borylation: A classic and cost-effective method involving the formation of an aryl Grignard reagent, which then reacts with a trialkyl borate.

  • Lithiation-Borylation: This method utilizes organolithium reagents to generate a highly reactive aryllithium species, which is subsequently trapped with a borate ester.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): A versatile and highly functional group tolerant method that employs a palladium catalyst to couple an aryl halide with a diboron reagent.

The choice of method often depends on the substrate's functional group tolerance, desired scale, and economic considerations. This guide will delve into the specifics of each of these key methodologies.

Methodologies and Experimental Protocols

Grignard Reaction followed by Borylation

This method is a widely used and economical approach for the synthesis of arylboronic acids. It proceeds via the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the arylboronic acid.[1][2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -60 °C to -78 °C in a dry ice/acetone bath. To this solution, add a solution of triisopropyl borate (1.2 equiv.) in anhydrous THF dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. This hydrolysis step converts the boronate ester to the boronic acid. The aqueous layer is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Lithiation-Borylation

This method is particularly useful for aryl halides that are prone to side reactions under Grignard conditions or for achieving specific regioselectivity through directed ortho-metalation. An aryllithium reagent is generated from an aryl halide via halogen-metal exchange with an alkyllithium reagent (typically n-butyllithium or tert-butyllithium). The highly nucleophilic aryllithium species then reacts with a trialkyl borate.[3]

  • Lithiation: To a solution of 2-bromothiophene (1.0 equiv.) in anhydrous THF or diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv.) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution of 2-thienyllithium, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude 2-thienylboronic acid can be purified by recrystallization.

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides and pseudohalides.[4] This reaction is catalyzed by a palladium complex and utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). A key advantage of this method is its excellent tolerance for a wide variety of functional groups.[5]

  • Reaction Setup: To a Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%).

  • Reaction Execution: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane as the solvent. Heat the reaction mixture at 80-100 °C for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylboronic ester.

Quantitative Data Presentation

The following tables summarize the yields of arylboronic acids and their esters prepared via the three primary methods, showcasing the substrate scope for each.

Table 1: Synthesis of Arylboronic Acids via Grignard Reaction

Aryl HalideBorate EsterYield (%)Reference
BromobenzeneTrimethyl borate65-70[6]
4-BromotolueneTrimethyl borate54[6]
4-BromoanisoleTrimethyl borate60[6]
4-ChlorobromobenzeneTrimethyl borate62[6]
1-BromonaphthaleneTrimethyl borate51[6]

Table 2: Synthesis of Arylboronic Acids via Lithiation-Borylation

Aryl HalideLithiating AgentBorate EsterYield (%)Reference
4-Bromoanisolen-BuLiTriisopropyl borate85[7]
3-Bromopyridinen-BuLiTriisopropyl borate78[7]
1-Bromonaphthalenen-BuLiTriisopropyl borate82[7]
2-Bromothiophenen-BuLiTriisopropyl borate90[7]

Table 3: Synthesis of Arylboronic Esters via Miyaura Borylation

Aryl HalideDiboron ReagentCatalyst / LigandBaseYield (%)Reference
4-ChlorotolueneB₂pin₂XPhos-Pd-G2 / XPhosK₃PO₄·7H₂O95[8]
o-ChloroanilineB₂pin₂XPhos-Pd-G2 / XPhosK₃PO₄·7H₂O92[8]
p-Chlorobenzyl alcoholB₂pin₂XPhos-Pd-G2 / XPhosK₃PO₄·7H₂O96[8]
4-ChloroacetophenoneB₂pin₂XPhos-Pd-G2 / XPhosK₃PO₄·7H₂O93[8]
4-BromobenzonitrileB₂pin₂PdCl₂(dppf)KOAc86[9]
Methyl 4-bromobenzoateB₂pin₂PdCl₂(dppf)KOAc90[9]
4-Bromo-nitrobenzeneB₂pin₂PdCl₂(dppf)KOAc86[9]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.

Grignard Reaction and Lithiation-Borylation Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Borylation & Hydrolysis cluster_product Final Product Aryl_Halide Aryl Halide (Ar-X) Organometallic Aryl Grignard (Ar-MgX) or Aryllithium (Ar-Li) Aryl_Halide->Organometallic Reaction with Mg_or_RLi Mg or R-Li Mg_or_RLi->Organometallic Borate Trialkyl Borate B(OR)₃ Boronate Boronate Ester Ar-B(OR)₂ Borate->Boronate Organometallic->Boronate Nucleophilic Attack Hydrolysis Acidic Hydrolysis Boronate->Hydrolysis Arylboronic_Acid Arylboronic Acid Ar-B(OH)₂ Hydrolysis->Arylboronic_Acid Forms

Caption: General workflow for Grignard and lithiation-borylation.

Miyaura Borylation Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Transmetalation I (Base, e.g., KOAc) Ar-B(pin) Ar-B(pin) + Pd(0)L₂ Ar-Pd(II)-OR'(L₂)->Ar-B(pin) Transmetalation II & Reductive Elimination (B₂pin₂) Ar-B(pin)->Pd(0)L₂ Regeneration

Caption: Catalytic cycle of the Miyaura borylation reaction.

Conclusion

The preparation of arylboronic acids from aryl halides is a critical process in modern organic synthesis, enabling the construction of complex molecules for a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. The choice between the Grignard, lithiation, or Miyaura borylation methods depends on factors such as the presence of sensitive functional groups on the aryl halide, cost, and scalability. The Grignard and lithiation routes are often more cost-effective for simple substrates, while the Miyaura borylation offers unparalleled functional group tolerance, making it a go-to method in complex molecule synthesis. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement these essential synthetic transformations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Substituted Phenylboronic Acids

Introduction

Phenylboronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1] Characterized by a boron atom attached to a phenyl group and two hydroxyl groups, these compounds are generally stable, have low toxicity, and exhibit versatile reactivity.[2][3] Their prominence is largely due to their critical role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][4] Beyond their utility in synthesis, the unique electronic properties of the boronic acid moiety have led to its incorporation into therapeutic agents and advanced sensor technologies.[2][5] This guide provides a comprehensive overview of the factors governing the reactivity of substituted phenylboronic acids, with a focus on their application in the Suzuki-Miyaura reaction and their growing importance in medicinal chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a phenylboronic acid) and an organic halide or triflate in the presence of a base.[4][6] The reaction is highly valued for its broad substrate scope and functional group tolerance. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition : This is often the rate-determining step.[7] A low-valent palladium(0) complex, typically bearing phosphine ligands, inserts into the carbon-halide bond of the organic halide (Ar¹-X) to form a high-valent palladium(II) species.[7][8] The reactivity of the halide is generally in the order of I > OTf > Br > Cl.[7]

  • Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center.[4] The reactivity of the substituted phenylboronic acid is paramount in this phase. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily reacts with the palladium complex.[11][12][13]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple to form the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Factors Influencing the Reactivity of Phenylboronic Acids

The rate and efficiency of the Suzuki-Miyaura reaction are significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. These properties primarily affect the transmetalation step.

Electronic Effects

The electronic nature of the substituent on the phenyl ring of the boronic acid can have a profound impact on the transmetalation rate. A linear free-energy relationship, often visualized using a Hammett plot, can be used to correlate reaction rates with substituent constants (σ).[14][15]

  • Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transfer of the aryl group from boron to the palladium center.[16]

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. While this can slow down the traditional transmetalation step, electron-poor arylboronic acids can still be effective coupling partners, sometimes exhibiting enhanced reactivity in specific catalytic systems, for instance, with nickel catalysts.[17]

The relationship between substituent electronics and reactivity is summarized in the table below.

Substituent (Para-position)Hammett Constant (σp)General Effect on Transmetalation Rate
-OCH₃-0.27Accelerates
-CH₃-0.17Accelerates
-H0.00Baseline
-F+0.06Variable/Slightly Decelerates
-Cl+0.23Decelerates
-CN+0.66Decelerates
-NO₂+0.78Decelerates

Table 1: Influence of para-substituents on the transmetalation rate in typical palladium-catalyzed Suzuki-Miyaura reactions. The Hammett constants provide a quantitative measure of the electronic effect of each substituent.

Steric Effects

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impact reactivity.

  • Ortho-Substituents : Bulky groups near the boronic acid moiety can impede the approach of the molecule to the palladium center, thereby slowing down or even preventing the transmetalation step.[18] However, in some cases, steric bulk can promote other mechanistic pathways or be overcome with specifically designed catalysts.[19][20] For example, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes facilitate the coupling of sterically hindered substrates.[7]

The Critical Role of the Base

The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[4][21] Its primary role is to facilitate transmetalation by converting the neutral boronic acid into a more reactive anionic boronate species.[12][13] Two main pathways for this activation are generally accepted:

Figure 2: Two proposed pathways for the role of the base in activating transmetalation.

The choice of base can significantly affect reaction yields and rates.[22] A comparison of commonly used bases is provided below.

BaseTypeCommon Usage and Characteristics
K₂CO₃, Cs₂CO₃Inorganic CarbonateWidely used, effective in many systems, often used with aqueous solvents.[13]
K₃PO₄Inorganic PhosphateA strong, non-nucleophilic base, often used for less reactive chlorides.[13]
NaOH, Ba(OH)₂Inorganic HydroxideStrong bases that can be very effective but may not be tolerated by base-sensitive functional groups.[12]
Et₃N, DIPEAOrganic AmineWeaker bases, suitable for substrates with base-sensitive functionalities.

Table 2: Comparative performance of different bases in the Suzuki-Miyaura reaction.

Applications in Drug Development and Medicinal Chemistry

The boronic acid group is not just a synthetic handle; it is also a key pharmacophore in several approved drugs.[2][5][23] Its ability to form reversible covalent bonds with diols and the hydroxyl groups of serine or threonine residues in enzyme active sites makes it a powerful motif for inhibitor design.[2][23]

Proteasome Inhibition

A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid used in the treatment of multiple myeloma.[2][5] Bortezomib targets the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The boronic acid moiety is crucial for its mechanism of action, as it forms a stable but reversible complex with the N-terminal threonine residue in the proteasome's active site.[2]

Proteasome_Inhibition bortezomib Bortezomib (Boronic Acid) complex Reversible Covalent Complex bortezomib->complex proteasome Proteasome Active Site (Threonine -OH) proteasome->complex inhibition Proteasome Inhibition complex->inhibition apoptosis Cancer Cell Apoptosis inhibition->apoptosis

Figure 3: Mechanism of action for the boronic acid-based drug, Bortezomib.
Other Therapeutic Applications

Following the success of Bortezomib, other boronic acid-containing drugs have been developed, including Ixazomib (another proteasome inhibitor) and Vaborbactam (a β-lactamase inhibitor).[2][23] These examples underscore the growing acceptance and importance of boronic acids in drug design. Furthermore, their ability to bind with diols has been exploited to develop sensors for carbohydrates, most notably for monitoring glucose levels.[24]

Experimental Protocols

Reproducibility is key in scientific research and development. The following sections provide generalized protocols for the synthesis of substituted phenylboronic acids and their use in a typical Suzuki-Miyaura coupling reaction.

General Protocol for the Synthesis of Substituted Phenylboronic Acids

One of the most common methods for synthesizing phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[24][25]

Synthesis_Workflow start Start: Substituted Aryl Bromide grignard 1. Form Grignard Reagent (Mg, THF) start->grignard boration 2. React with Trialkyl Borate (e.g., B(OiPr)₃, -78°C to RT) grignard->boration hydrolysis 3. Acidic Hydrolysis (e.g., aq. HCl) boration->hydrolysis workup 4. Extraction & Purification (e.g., Recrystallization) hydrolysis->workup end Product: Substituted Phenylboronic Acid workup->end

Figure 4: General experimental workflow for the synthesis of a phenylboronic acid.

Materials:

  • Substituted aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 equiv)

  • Aqueous HCl (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Formation: Under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide to a suspension of magnesium turnings in anhydrous THF. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating). Stir the mixture until the magnesium is consumed.

  • Boration: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add the triisopropyl borate dropwise via syringe, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully pouring it into a stirred solution of aqueous HCl.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylboronic acid can then be purified, typically by recrystallization.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for coupling a substituted phenylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., a mixture of toluene and water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, phenylboronic acid, base, and palladium catalyst.

  • Solvent Addition: Add the solvent system to the vessel.

  • Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

Substituted phenylboronic acids are remarkably versatile reagents whose reactivity is governed by a delicate interplay of electronic and steric factors. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the specific roles of the boronic acid and the base allows for the rational design of synthetic strategies. The successful translation of the unique chemical properties of the boronic acid moiety into life-saving therapeutics has cemented its importance in medicinal chemistry. As research continues to uncover novel catalytic systems and applications, the utility of substituted phenylboronic acids in science and industry is set to expand even further.

References

Methodological & Application

Application Notes and Protocols for (3-(Piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility shines in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. The presence of the piperidinyl group can enhance the pharmacological properties of a molecule, such as solubility, metabolic stability, and receptor affinity. These application notes provide an overview of the use of this compound in Suzuki-Miyaura cross-coupling, including detailed experimental protocols and data.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][2]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Applications in the Synthesis of Bioactive Molecules

The (3-(piperidin-1-yl)phenyl) moiety is a key structural component in a variety of pharmacologically active compounds. The Suzuki-Miyaura coupling provides a direct and efficient method for incorporating this group into target molecules. For instance, this methodology is crucial in the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic candidates.

A notable application is in the synthesis of substituted pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry. The coupling of this compound with halogenated pyridines or pyrimidines allows for the creation of diverse libraries of compounds for biological screening.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Protocol 1: Synthesis of 4-(3-(Piperidin-1-yl)phenyl)pyridine

This protocol describes the coupling of this compound with 4-chloropyridine hydrochloride.

Reaction Scheme:

Materials:

  • This compound

  • 4-Chloropyridine hydrochloride

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-chloropyridine hydrochloride (1.0 mmol), and sodium carbonate (3.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(3-(piperidin-1-yl)phenyl)pyridine.

Protocol 2: Synthesis of 2-(3-(Piperidin-1-yl)phenyl)-5-nitropyrimidine

This protocol details the coupling of this compound with 2-chloro-5-nitropyrimidine.

Reaction Scheme:

Materials:

  • This compound

  • 2-Chloro-5-nitropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a Schlenk flask, combine this compound (1.5 mmol), 2-chloro-5-nitropyrimidine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask, and then evacuate and backfill with nitrogen or argon three times.

  • Add a mixture of toluene (8 mL), ethanol (2 mL), and degassed water (2 mL).

  • Heat the mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling with Various Aryl and Heteroaryl Halides

EntryAryl/Heteroaryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285
22-Chloro-5-nitropyrimidinePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801092
34-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100888
41-Bromo-4-cyanobenzenePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃THF/H₂O801490
53-BromothiophenePd(PPh₃)₄ (5)K₂CO₃DME/H₂O851678

Yields are for isolated, purified products.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation + R'-B(OH)₂ + Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R' (Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R' Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Combine_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Heating_Stirring Heat and Stir (Monitor by TLC/LC-MS) Add_Solvents->Heating_Stirring Cooling Cool to Room Temperature Heating_Stirring->Cooling Extraction Aqueous Workup and Extraction Cooling->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Final_Product Isolated Pure Product Purification->Final_Product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into a wide range of scaffolds. The protocols and data presented here serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors. The mild reaction conditions and broad functional group tolerance make it an attractive choice for the late-stage functionalization of complex molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling with (3-(Piperidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a nucleophilic piperidine moiety and a versatile boronic acid group, allows for participation in a variety of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

The piperidine substituent can influence the electronic properties of the phenylboronic acid, potentially impacting reaction kinetics and catalyst efficiency. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity. These protocols, derived from established methodologies for structurally similar compounds, serve as a robust starting point for researchers in drug discovery and development.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_ii Ar¹-Pd(II)L₂-X oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation Ar²-B(OH)₂ (Base) pd_ii_ar2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_ii_ar2 reductive_elimination Reductive Elimination pd_ii_ar2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on data from analogous systems.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801680-90
32-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O1101875-85
44-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)t-BuOH/H₂O1002470-80

Chan-Lam Coupling: Synthesis of Diaryl Ethers and Aryl Amines

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a phenol or an amine. This reaction is particularly attractive due to its often mild, aerobic conditions, complementing the palladium-catalyzed methods.

Experimental Workflow: Chan-Lam Coupling

Chan_Lam_Workflow start Start reagents Combine: - this compound - Phenol or Amine - Copper Catalyst - Base (optional) start->reagents solvent Add Solvent reagents->solvent reaction Stir at Room Temp or Heat (Open to Air) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated C-O or C-N Coupled Product purification->product

Caption: General workflow for the Chan-Lam cross-coupling reaction.

Catalytic Cycle: Chan-Lam C-O Coupling

Chan_Lam_Cycle cu_ii Cu(II) transmetalation Transmetalation cu_ii->transmetalation Ar-B(OH)₂ cu_ii_ar Ar-Cu(II) transmetalation->cu_ii_ar coordination Coordination cu_ii_ar->coordination R-OH cu_iii Ar-Cu(III)-OR coordination->cu_iii Oxidant reductive_elimination Reductive Elimination cu_iii->reductive_elimination cu_i Cu(I) reductive_elimination->cu_i Ar-OR oxidation Oxidation (O₂) cu_i->oxidation oxidation->cu_ii

Application Notes and Protocols for (3-(Piperidin-1-yl)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile bifunctional building block for drug discovery and medicinal chemistry. It incorporates two key structural motifs: the piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, and a phenylboronic acid group, which is a cornerstone for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of the piperidine at the meta-position of the phenylboronic acid offers a unique three-dimensional vector for library synthesis, enabling the exploration of novel chemical space.

The resulting 3-phenylpiperidine core structure is a key pharmacophore in compounds targeting the central nervous system (CNS), with applications as analgesics, antidepressants, and dopamine receptor modulators.[3][4][5] This document provides detailed protocols for the application of this compound in the synthesis of compound libraries and outlines the potential therapeutic applications of the resulting molecules.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages in drug discovery due to its mild reaction conditions and high tolerance for a wide variety of functional groups.[6][7] By coupling this compound with a diverse range of aryl or heteroaryl halides (or triflates), researchers can rapidly generate libraries of novel 3-arylpiperidine derivatives for biological screening.

Potential Therapeutic Applications

Derivatives of 3-phenylpiperidine have been investigated for a range of pharmacological activities, with a significant focus on their effects on the central nervous system.[8] The structural scaffold is present in molecules that interact with various neurotransmitter systems.[3][4] Potential therapeutic areas for compounds synthesized from this compound include:

  • Oncology: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, demonstrating potent antiproliferative activity.[9]

  • Neurodegenerative Diseases: The 3-phenylpiperidine scaffold is a component of selective dopamine-autoreceptor agonists, which are of interest for treating conditions like Parkinson's disease and schizophrenia.[5]

  • Pain Management and Depression: The core structure is a key intermediate in the synthesis of various pharmaceuticals for pain management and mood regulation.[4]

  • Inflammatory Diseases: Histamine H3 receptor agonists containing a piperidine spacer have been developed, indicating potential applications in inflammatory and neurological disorders.[10]

Quantitative Data from Structurally Related Compounds

While specific data for compounds directly synthesized from this compound is not extensively published, the following table summarizes the biological activity of structurally related 3-arylpiperidine derivatives to illustrate the potential of this scaffold.

Compound Class/DerivativeBiological Target/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
N-Arylpiperidine-3-carboxamide (Compound 54 )Antiproliferative activity against human melanoma (A375 cells)IC₅₀ = 0.03 µM[9]
N-Arylpiperidine-3-carboxamide (Compound 54 )Senescence-inducing activity in human melanoma (A375 cells)EC₅₀ = 0.04 µM[9]
3-(3-Hydroxyphenyl)-N-n-propylpiperidineCentral dopamine-autoreceptor agonistNot specified[5]
N-Aryl-piperidine derivative (Compound 17d )Human Histamine H3 Receptor AgonistNot specified[10]
N-Aryl-piperidine derivative (Compound 17h )Human Histamine H3 Receptor AgonistNot specified[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Reaction Scheme:

Reaction Scheme for Suzuki-Miyaura Coupling

(Note: An actual image of the reaction scheme would be inserted here in a real document. For this text-based output, a descriptive caption is provided.)

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide (Ar-Br) to yield a 3-aryl-1-phenylpiperidine derivative.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Catalyst Addition: Under a counter-flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes while stirring.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a compound library using this compound.

G cluster_synthesis Library Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound + Aryl Halide Library suzuki Suzuki-Miyaura Cross-Coupling start->suzuki workup Reaction Workup & Purification (Chromatography) suzuki->workup library Purified Compound Library workup->library primary_screen Primary Screening (e.g., Cell Viability Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Target-Based Assay) hit_id->secondary_screen Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Inactive Compounds (Feedback) secondary_screen->sar sar->suzuki Iterative Synthesis lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for drug discovery using this compound.

Potential Signaling Pathway: Dopamine D2 Receptor

Compounds with a 3-phenylpiperidine scaffold have shown activity as dopamine receptor modulators. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway for the Dopamine D2 receptor, a common target in CNS drug discovery.

G ligand Dopamine or 3-Phenylpiperidine Agonist receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., altered gene expression, ion channel modulation) pka->response Phosphorylates Targets

Caption: Simplified inhibitory signaling pathway of the Dopamine D2 receptor.

References

Application Notes: (3-(Piperidin-1-yl)phenyl)boronic acid in the Synthesis of Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Piperidin-1-yl)phenyl)boronic acid (CAS: 634905-21-8) is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and life sciences research. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to create novel biaryl structures. This application note details the use of this compound as a key intermediate in the synthesis of potential selective ligands for the sigma-1 receptor, a protein of significant interest in drug development for neurological and psychiatric disorders.

Introduction

The piperidine moiety is a common scaffold in many biologically active compounds, contributing to favorable pharmacokinetic properties. When incorporated into a phenylboronic acid, it provides a reactive handle for the facile introduction of the 3-(piperidin-1-yl)phenyl group into a variety of molecular frameworks. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, allows for the efficient and stereospecific formation of C-C bonds under relatively mild conditions, tolerating a wide range of functional groups.[1][2] This makes this compound an ideal reagent for the late-stage functionalization of complex molecules in drug discovery programs.

Application in the Synthesis of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including ion channel modulation, neurite outgrowth, and cellular survival. Its dysregulation has been linked to several central nervous system (CNS) disorders, making it an attractive therapeutic target.

While direct synthesis of sigma-1 receptor ligands using this compound via Suzuki coupling is a promising strategy, we can look at structurally similar compounds to infer the potential biological activity. For instance, novel benzofuran-2-carboxamide ligands incorporating a piperidinyl moiety have been synthesized and shown to be selective for sigma receptors.[3][4][5] These compounds exhibit high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range.[3][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the palladium catalyst (0.01-0.05 eq) to the flask.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

The following table illustrates the expected high yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1001292
21-Iodo-3-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O (3:1)110888
32-BromopyridinePd(PPh₃)₄ (4)K₃PO₄DMF/H₂O (5:1)901685
44-ChlorotoluenePd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O (4:1)1002478
51-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂/XPhos (2)K₂CO₃Dioxane/H₂O (4:1)1001095
Table 2: Biological Activity of Structurally Related Sigma-1 Receptor Ligands

The data below, from studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrates the high affinity and selectivity for the sigma-1 receptor that can be achieved with molecules containing the piperidinyl moiety.[3][5]

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
KSCM-127.552219.0
KSCM-534.01654.9
KSCM-117.810313.2

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, This compound, and Base inert Evacuate and backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Proposed Sigma-1 Receptor Signaling Pathway Modulation

G cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_downstream Downstream Cellular Effects S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Bound (inactive) IP3R IP3 Receptor S1R->IP3R Translocates and Modulates Ca2+ flux IonChannels Ion Channel Modulation IP3R->IonChannels NeuriteOutgrowth Neurite Outgrowth IP3R->NeuriteOutgrowth CellSurvival Cell Survival IP3R->CellSurvival Ligand Piperidinylphenyl Derivative (Synthesized Ligand) Ligand->S1R Binds and Dissociates BiP

References

The Pivotal Role of Boronic Acids in the Synthesis of Bioactive Molecules: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry and drug discovery. Their unique chemical properties, including mild Lewis acidity and the ability to form reversible covalent bonds with nucleophiles, have positioned them as versatile building blocks for the synthesis of complex bioactive molecules.[1][2] Furthermore, the boronic acid moiety itself is a key pharmacophore in a growing number of FDA-approved drugs, acting as a potent enzyme inhibitor.[2][3][4][5] This document provides detailed application notes and experimental protocols for the use of boronic acids in the synthesis of bioactive molecules, with a focus on key synthetic methodologies and their application in drug development.

I. Applications of Boronic Acids in Bioactive Molecule Synthesis

The utility of boronic acids in medicinal chemistry is multifaceted, ranging from their use as key coupling partners in carbon-carbon and carbon-heteroatom bond formation to their direct role as enzyme inhibitors and imaging agents.

Cross-Coupling Reactions: Building Molecular Complexity

Boronic acids are most famously utilized as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of C-C bonds.[1][6] This reaction is widely employed in the synthesis of natural products and pharmaceuticals due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[6][7][8][9]

Another critical transformation is the copper-catalyzed Chan-Lam coupling, which facilitates the formation of carbon-heteroatom bonds (C-N, C-O, C-S).[10][11][12] This reaction provides a powerful method for the synthesis of aryl amines, ethers, and thioethers, which are common motifs in bioactive molecules.[13]

Boronic Acids as Enzyme Inhibitors

The boron atom in boronic acids possesses a vacant p-orbital, allowing it to act as a Lewis acid and form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of various enzymes.[14] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[15] This property has been successfully exploited in the development of several drugs.

  • Proteasome Inhibitors: Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are dipeptide boronic acids that reversibly inhibit the 26S proteasome, a key regulator of intracellular protein degradation.[2][3][5] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors in cancer cells, inducing cell death.[16] These drugs are approved for the treatment of multiple myeloma and mantle cell lymphoma.[5][17]

  • β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits bacterial serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[4] It is used in combination with antibiotics to treat complicated urinary tract infections.[4]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Dipeptide boronic acids are potent inhibitors of DPP-IV, a serine protease that degrades incretin hormones like GLP-1 and GIP.[3][7] By inhibiting DPP-IV, these compounds increase the levels of incretins, which in turn stimulate insulin secretion, making them a target for the treatment of type 2 diabetes.[7][8]

Boronic Acids in Bioimaging

Boronic acid derivatives are also being developed as agents for Positron Emission Tomography (PET) imaging.[16] They can be labeled with positron-emitting radionuclides, such as fluorine-18 or gallium-68, to create tracers that can visualize and quantify the expression of specific biological targets in vivo, such as fibroblast activation protein (FAP) in tumors.[18][19][20]

II. Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations involving boronic acids.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and vinyl-aryl structures.

General Protocol for Suzuki-Miyaura Coupling of Heterocyclic Compounds:

  • To a reaction vessel, add the heteroaryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Specific Example: Synthesis of a Biaryl Compound

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromobenzoyl chloride219.460.51.0
Phenylboronic acid121.930.521.04
K₂CO₃138.211.02.0
Pd₂(dba)₃915.720.0250.05
Toluene---
Product Yield (%)
4-Phenylbenzophenone~85%

Procedure:

  • In a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (0.025 mmol).

  • Add toluene (1.0 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, wash the reaction mixture with 1.5 M sodium hydroxide solution (2 x 5 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 4-phenylbenzophenone.

Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a valuable method for the synthesis of aryl-heteroatom linkages.

General Protocol for Chan-Lam N-Arylation of Imidazoles:

  • To a reaction vessel, add the imidazole (1.0 equiv), the arylboronic acid (1.2-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, Cu₂O, 10-20 mol%), and a base (e.g., pyridine, Et₃N, or Cs₂CO₃, 1.0-2.0 equiv).

  • Add a suitable solvent, such as dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-110 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Example: N-Arylation of Imidazole

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Imidazole68.081.01.0
4-Bromoisoquinoline208.051.21.2
Cs₂CO₃325.821.41.4
Cu₂O143.090.050.05
Ligand (L1c)-0.150.15
DMSO---
Product Yield (%)
4-Imidazol-1-yl-isoquinoline85%

Procedure:

  • In a reaction vial, combine imidazole (1.0 mmol), 4-bromoisoquinoline (1.2 mmol), Cs₂CO₃ (1.4 mmol), Cu₂O (0.05 mmol), and the specified ligand (0.15 mmol).

  • Add DMSO (0.5 mL) as the solvent.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling, purify the reaction mixture by column chromatography (ethyl acetate/hexane 3:1) to yield the N-arylated product.

Synthesis of a Dipeptide Boronic Acid Proteasome Inhibitor (Bortezomib Intermediate)

This protocol outlines a key coupling step in a convergent synthesis of Bortezomib.[13]

Synthesis of N-Boc-L-phenylalanine-L-leucine boronic acid pinanediol ester: [5]

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
(1S,2S,3R,5S)-pinanediol-L-leucine boronate trifluoroacetate salt377.253.031.1
N-Boc-L-phenylalanine265.322.751.0
BOP reagent442.283.031.1
DIEA129.248.253.0
DMF---
Product Yield (%)
N-Boc-L-phenylalanine-L-leucine boronic acid pinanediol ester~80-90%

Procedure:

  • To a solution of (1S,2S,3R,5S)-pinanediol-L-leucine boronate trifluoroacetate salt (3.03 mmol), N-Boc-L-phenylalanine (2.75 mmol), and BOP reagent (3.03 mmol) in DMF (20 mL), add DIEA (8.25 mmol) over a period of 2 hours.

  • Stir the resulting solution for 1 hour after the addition is complete.

  • Pour the reaction mixture into water (300 mL) and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the dipeptide boronic ester.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of boronic acid-containing molecules with key enzymes can be visualized to better understand their mechanism of action.

Proteasome_Inhibition cluster_cell Cancer Cell Ubiquitin Ubiquitin Ubiquitinated_Protein Ubiquitinated Protein Ubiquitin->Ubiquitinated_Protein E1, E2, E3 Ligases Protein Protein Protein->Ubiquitinated_Protein Proteasome Proteasome Ubiquitinated_Protein->Proteasome Proteasome->Protein Degradation & Recycling IKB IκB Proteasome->IKB Degrades Pro_Apoptotic Pro-apoptotic Factors Proteasome->Pro_Apoptotic Degrades Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Apoptosis Apoptosis NFKB NF-κB IKB->NFKB Inhibits NFKB->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Induces

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

DPP4_Inhibition cluster_system Endocrine System GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Boronic_Acid_Inhibitor Dipeptidyl Boronic Acid Inhibitor Boronic_Acid_Inhibitor->DPP4 Inhibition Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion

Caption: Boronic acid inhibitors block DPP-IV, increasing insulin secretion.

Experimental Workflow

The synthesis of a boronic acid-based PET imaging agent follows a structured workflow.

PET_Workflow Start Design & Synthesis of Boronic Acid Precursor Chelator Conjugation with a Chelator (e.g., DOTA) Start->Chelator Radiolabeling Radiolabeling with Positron Emitter (e.g., ⁶⁸Ga) Chelator->Radiolabeling Purification Purification (e.g., HPLC) Radiolabeling->Purification QC Quality Control (Radiochemical Purity, Molar Activity) Purification->QC Preclinical Preclinical Evaluation (In vitro & In vivo) QC->Preclinical End Clinical Application Preclinical->End

Caption: Workflow for boronic acid-based PET agent synthesis.

IV. Conclusion

Boronic acids are a remarkable class of compounds that have had a profound impact on the synthesis of bioactive molecules. Their versatility in robust and reliable cross-coupling reactions, coupled with their intrinsic ability to act as potent enzyme inhibitors, ensures their continued importance in drug discovery and development. The protocols and applications outlined in this document provide a foundation for researchers to harness the power of boronic acids in their pursuit of novel therapeutics and diagnostic agents.

References

Application Notes and Protocols for the Synthesis of Piperidine Derivatives Using (3-(Piperidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (3-(Piperidin-1-yl)phenyl)boronic acid in the synthesis of piperidine-containing biaryl derivatives. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.

Introduction

This compound is a versatile building block for introducing the piperidinylphenyl moiety into complex molecules. This functional group is of significant interest in drug discovery, as the piperidine scaffold is a common feature in numerous approved pharmaceuticals. The Suzuki-Miyaura coupling reaction provides a powerful and efficient method for creating biaryl structures, which are prevalent in many biologically active compounds. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Key Application: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl or heteroaryl halides (or triflates) is a primary application for this reagent. This reaction facilitates the synthesis of a diverse array of piperidine-containing biaryl compounds.

Representative Experimental Data

The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These values are representative and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl BromideCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄Dioxane/H₂OK₂CO₃901285
21-Bromo-4-methoxybenzenePd(dppf)Cl₂Toluene/EtOHNa₂CO₃1001088
32-BromopyridinePd₂(dba)₃ / XPhosTHFK₃PO₄801678
43-BromoquinolinePd(OAc)₂ / SPhosDMFCs₂CO₃110882

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., DMF/Water, 10:1 mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), sodium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (3 mol%).

  • Add the degassed DMF/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-45 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pdi_biaryl_complex boronate [R²B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid R²B(OH)₂ This compound base->boronic_acid Activation boronic_acid->boronate aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition reductive_elimination Reductive Elimination pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Piperidine Derivative) reductive_elimination->product Product Formation Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst start->reagents setup Setup Reaction: Inert Atmosphere Add Degassed Solvent reagents->setup reaction Reaction: Heat & Stir (Conventional or Microwave) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up: Dilute with Solvent Extract & Wash monitoring->workup If complete purification Purification: Dry & Concentrate Column Chromatography workup->purification analysis Product Analysis: NMR, MS purification->analysis end End analysis->end

Application Notes and Protocols for Cross-Coupling Reactions with Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heterocyclic boronic acids in various palladium- and copper-catalyzed cross-coupling reactions. The strategic incorporation of heterocycles is a cornerstone of modern drug discovery and materials science, and these methodologies offer efficient pathways to construct complex molecular architectures.

Introduction to Heterocyclic Boronic Acids in Cross-Coupling

Heterocyclic boronic acids are invaluable reagents in organic synthesis, serving as versatile building blocks for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions are among the most powerful methods that employ these reagents.[3][4][5] The furan, thiophene, pyridine, pyrrole, and indole moieties are frequently incorporated into pharmaceuticals and functional materials, making efficient coupling methods for their corresponding boronic acids highly sought after.[1][2][6][7]

Despite their utility, cross-coupling reactions with heterocyclic boronic acids can present unique challenges. For instance, the Lewis basic nitrogen atom in pyridine can coordinate to the metal catalyst, potentially leading to deactivation.[8] Furthermore, some heteroaryl boronic acids are prone to protodeboronation, especially under basic aqueous conditions, which can diminish reaction yields.[8][9] Careful selection of catalysts, ligands, bases, and reaction conditions is therefore crucial for success.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.[4][10] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[10][11] Microwave-assisted protocols have gained popularity for their ability to dramatically reduce reaction times and often improve yields.[10]

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine (Hetero)aryl Halide, Heterocyclic Boronic Acid, Base, and Solvent in a Microwave Vial B Degas the Mixture (e.g., with Argon or Nitrogen) A->B Inert Atmosphere C Add Palladium Catalyst and Ligand B->C D Seal the Vial and Place in Microwave Reactor C->D E Irradiate at a Set Temperature and Time D->E Heating F Cool the Reaction Mixture E->F G Dilute with an Organic Solvent and Filter (e.g., through Celite) F->G H Wash the Organic Layer, Dry, and Concentrate G->H I Purify by Column Chromatography H->I Pyridyl_Problem cluster_main Challenges with 2-Pyridyl Boronic Acid A 2-Pyridyl Boronic Acid B Desired Suzuki Cross-Coupling A->B C Catalyst Inhibition A->C D Protodeboronation A->D E Low Yield of Desired Product C->E D->E Chan_Lam_Cycle A Cu(II) B Ar-Cu(II)-X A->B + ArB(OH)₂ - B(OH)₂X C Ar-Cu(III)(Nu)-X B->C + Nu-H (Nu = NR₂, OR) D Cu(I) C->D Reductive Elimination (forms Ar-Nu) D->A Oxidation (e.g., O₂ from air)

References

The Pivotal Role of Boronic Acids in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, serving as versatile building blocks for the synthesis of complex pharmaceutical intermediates.[1][2] Their unique reactivity, stability, and relatively low toxicity make them ideal reagents for constructing the intricate molecular architectures of novel drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of boronic acids in key synthetic transformations, with a focus on their application in the preparation of pharmaceutical intermediates.

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This structure imparts mild Lewis acidity and facilitates their participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] Notably, the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on boronic acids as key coupling partners for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceuticals.[2][3] Beyond the Suzuki-Miyaura reaction, boronic acids are valuable reagents in other important transformations such as the Chan-Lam and Petasis reactions.[2][4][5]

The significance of boronic acids in drug discovery is underscored by the number of approved drugs containing a boronic acid moiety or synthesized using boronic acid intermediates. Prominent examples include the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), used in the treatment of multiple myeloma.[1][6]

This application note will delve into the practical aspects of utilizing boronic acids in the synthesis of pharmaceutical intermediates, providing detailed protocols for key reactions and summarizing relevant quantitative data to aid researchers in their drug development endeavors.

Key Applications and Reactions

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. It is particularly valuable for the synthesis of biaryls and heteroaryls.[3][6]

General Reaction Scheme:

Where Ar¹ and Ar² are aryl or heteroaryl groups, and X is a halide (I, Br, Cl) or triflate.

Data Presentation: Suzuki-Miyaura Coupling of Heteroaryl Halides with Aryl Boronic Acids

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various heteroaryl halides with aryl boronic acids, providing a reference for the synthesis of pharmaceutically relevant scaffolds.

Heteroaryl HalideAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyrazine3-Furanboronic acidPd(OAc)₂/Ligand (2)K₃PO₄Toluene801296[7]
5-Chlorobenzoxazole5-Indoleboronic acidPd(OAc)₂/Ligand (2)K₃PO₄Toluene1201291[7]
3-Chlorothiophene5-Indoleboronic acidPd(OAc)₂/Ligand (2)K₃PO₄Toluene1201290[7]
2-Amino-5-chloropyridine5-Indoleboronic acidPd(OAc)₂/Ligand (2)K₃PO₄Toluene1201277[7]
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane65245-89[8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Aryl Boronic Acid Catalyst & Ligand Base setup Assemble Reaction Under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup heat Heat Reaction Mixture with Stirring setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Ar-B(OH)₂ + Nu-H --[Cu catalyst, Base, Oxidant]--> Ar-Nu

R¹-B(OH)₂ + R²R³C=O + R⁴R⁵NH --> R²R³C(NR⁴R⁵)R¹```

Data Presentation: Petasis Reaction for the Synthesis of β,γ-Unsaturated α-Amino Acids

The following table illustrates the yields for the InBr₃-catalyzed Petasis reaction to form various β,γ-unsaturated α-amino acids.

Vinyl Boronic AcidAmineCarbonylYield (%)Reference
(E)-Styrylboronic acidL-PhenylalaninolGlyoxylic acid78
(E)-Styrylboronic acidL-LeucinolGlyoxylic acid75
(E)-Styrylboronic acidL-ValinolGlyoxylic acid72

Detailed Experimental Protocol: Synthesis of a β,γ-Unsaturated α-Amino Acid

This protocol outlines a general procedure for the Petasis reaction to synthesize a β,γ-unsaturated α-amino acid.

[9]Materials:

  • Vinyl boronic acid (1.2 mmol)

  • Amino alcohol (1.0 mmol)

  • Glyoxylic acid monohydrate (1.2 mmol)

  • Indium(III) bromide (InBr₃, 10 mol%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amino alcohol in DCM, add the vinyl boronic acid, glyoxylic acid monohydrate, and InBr₃.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Case Study: Synthesis of Bortezomib Intermediates

Bortezomib is a dipeptide boronic acid that functions as a proteasome inhibitor. I[10][11]ts synthesis involves the preparation of a key α-amino boronic ester intermediate.

Synthesis Workflow for a Bortezomib Intermediate

G start 3-Methylbutyraldehyde step1 Addition with Bis(pinacolato)diboron start->step1 intermediate1 (1-Hydroxy-3-methyl)butyl- pinacol boronate step1->intermediate1 step2 Sulfonylation or Halogenation intermediate1->step2 intermediate2 Activated Boronate Ester step2->intermediate2 step3 Amination with R-(+)-1-Phenylethylamine intermediate2->step3 intermediate3 Diastereomeric Amine Intermediate step3->intermediate3 step4 Catalytic Hydrogenation (Debenzylation) intermediate3->step4 intermediate4 Racemic α-Amino Boronic Ester step4->intermediate4 step5 Enantiomer Resolution intermediate4->step5 final_product (R)-(1-Amino-3-methyl)butyl boronic acid pinacol ester step5->final_product

Caption: A synthetic route to a key chiral α-amino boronic ester intermediate for Bortezomib.

Quantitative Data for Bortezomib Intermediate Synthesis

StepReactantsReagents/ConditionsProductYield (%)Purity (%)Reference
13-Methylbutyraldehyde, Bis(pinacolato)diboronCuCl, Benzene, reflux(1-Hydroxy-3-methyl)butyl-pinacol boronate94 (crude)Not specified
Coupling(R)-(1-Amino-3-methyl)butyl boronic acid pinacol ester, N-Boc-L-phenylalanineTBTUBoc-dipeptide boronateNot specifiedNot specified
Deprotection & CouplingBoc-dipeptide boronateHCl, then Pyrazinecarboxylic acidPinanediol ester of BortezomibNot specified>99.8

Detailed Protocol: Preparation of (1-Hydroxy-3-methyl)butyl-pinacol boronate

This protocol describes the synthesis of a precursor to the key α-amino boronic ester intermediate for Bortezomib.

[12]Materials:

  • 3-Methylbutyraldehyde (0.5 mol)

  • Bis(pinacolato)diboron (1.0 mol)

  • Copper(I) chloride (0.025 mol)

  • Benzene (750 mL)

Procedure:

  • To a 1 L four-necked flask, add 3-methylbutyraldehyde, bis(pinacolato)diboron, and cuprous chloride.

  • Add benzene to the flask.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, evaporate the solvent under reduced pressure to obtain the crude product. The product can often be used in the next step without further purification.

[12]### Signaling Pathway: Proteasome Inhibition by Bortezomib

Bortezomib exerts its therapeutic effect by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins. I[1][13]nhibition of the proteasome disrupts cellular homeostasis, leading to apoptosis, particularly in rapidly dividing cancer cells.

Mechanism of Action of Bortezomib

G cluster_pathway Ubiquitin-Proteasome Pathway cluster_downstream Downstream Effects ub_proteins Ubiquitinated Proteins (e.g., IκB, pro-apoptotic proteins) proteasome 26S Proteasome ub_proteins->proteasome degradation Protein Degradation proteasome->degradation ikb_accumulation Accumulation of IκB proteasome->ikb_accumulation Inhibited Degradation apoptosis_proteins Accumulation of Pro-apoptotic Proteins proteasome->apoptosis_proteins Inhibited Degradation aa Amino Acids degradation->aa bortezomib Bortezomib bortezomib->inhibition nfkb_inhibition Inhibition of NF-κB Nuclear Translocation ikb_accumulation->nfkb_inhibition apoptosis Induction of Apoptosis nfkb_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest nfkb_inhibition->cell_cycle_arrest apoptosis_proteins->apoptosis

Caption: Bortezomib inhibits the 26S proteasome, leading to the accumulation of IκB and pro-apoptotic proteins, which in turn inhibits NF-κB signaling and induces apoptosis.

Purification of Boronic Acids and Their Derivatives

The purification of boronic acids and their esters can sometimes be challenging due to their polarity and potential for decomposition on silica gel. S[14][15]everal methods can be employed for their purification:

  • Recrystallization: This is a suitable method for solid boronic acids. Common solvents include water, benzene, dichloroethane, and ethyl acetate. *[14] Column Chromatography: Silica gel chromatography can be used, often with a solvent system containing a small amount of a polar solvent like methanol or acetone. For boronate esters, impregnation of the silica gel with boric acid has been shown to be effective in preventing decomposition. *[14] Derivatization: Impure boronic acids can be converted to their corresponding salts by treatment with a base. The salt can then be isolated by extraction and subsequently acidified to regenerate the pure boronic acid. *[14] Liquid-Liquid Extraction: A sorbitol extraction can be used to selectively pull free boronic acid into an aqueous layer, leaving less polar impurities and boronate esters in the organic layer.

Conclusion

Boronic acids are powerful and versatile reagents that have significantly impacted the field of pharmaceutical synthesis. Their utility in robust and high-yielding reactions such as the Suzuki-Miyaura, Chan-Lam, and Petasis reactions allows for the efficient construction of key pharmaceutical intermediates. The detailed protocols and data presented in this application note are intended to serve as a valuable resource for researchers and scientists in drug discovery and development, facilitating the application of boronic acid chemistry to accelerate the synthesis of novel therapeutic agents. As our understanding of the reactivity and handling of these compounds continues to grow, so too will their applications in the creation of life-saving medicines.

References

Application Notes and Protocols: Rh-Catalyzed Asymmetric Reductive Heck Reaction with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Rhodium-catalyzed asymmetric reductive Heck reaction, also commonly referred to as asymmetric hydroarylation or conjugate addition, is a powerful transformation in modern organic synthesis. This reaction constructs a new C(sp²)–C(sp³) bond and a stereogenic center by adding an aryl group from an arylboronic acid and a hydrogen atom across an activated carbon-carbon double bond. The process is distinguished by its high enantioselectivity, which is achieved through the use of chiral ligands, most notably chiral dienes and phosphines. Given its ability to create chiral β-arylated carbonyls, nitroalkanes, and other valuable structural motifs, this reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex, biologically active molecules.

Reaction Scheme and Mechanism

The catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction is generally understood to proceed through a Rh(I)-mediated pathway. The key steps involve the transmetalation of the aryl group from the boron reagent to the rhodium center, followed by migratory insertion of the alkene, and finally, protonolysis to release the product and regenerate the active catalyst. Throughout the cycle, the rhodium typically remains in the +1 oxidation state.

Catalytic Cycle cluster_legend Reaction Steps RhL [Rh(I)L*]OH A Aryl-Rh(I) Intermediate RhL->A Transmetalation B Alkene Coordination Complex A->B Alkene Coordination BOH3 B(OH)₃ A->BOH3 C Alkyl-Rh(I) Intermediate (after insertion) B->C Migratory Insertion C->RhL Protonolysis Product Chiral Product C->Product ArBOH2 ArB(OH)₂ ArBOH2->A Alkene Alkene (Substrate) Alkene->B H2O H₂O H2O->C k1 Transmetalation k2 Coordination k3 Insertion k4 Protonolysis

Figure 1: Proposed catalytic cycle for the Rh-catalyzed reaction.

Application Notes

The success of the Rh-catalyzed asymmetric reductive Heck reaction is highly dependent on the careful selection of the catalyst system, substrates, and reaction conditions.

  • Rhodium Precursors: Common commercially available Rh(I) precursors such as [Rh(acac)(C₂H₄)₂], [Rh(cod)₂]BF₄, or [RhCl(cod)]₂ are effective for generating the active catalyst in situ with a chiral ligand.

  • Chiral Ligands: The source of enantioselectivity is the chiral ligand. C₂-symmetric ligands have proven to be highly effective.

    • Chiral Dienes: Ligands like (S,S)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene (Bn-bod) and its phenyl-substituted analogue (Ph-bod) are exceptionally effective, often providing >95% ee for a range of substrates.[1][2]

    • Chiral Phosphines: Bidentate phosphine ligands, particularly BINAP and its derivatives, are also widely used and demonstrate high efficacy.[3]

  • Arylboronic Acids: A broad scope of arylboronic acids can be used, including those with electron-donating and electron-withdrawing substituents at the ortho, meta, and para positions. The purity of the boronic acid is crucial; using arylboroxines, which are dehydrated forms of boronic acids, can sometimes improve yields by removing inhibitory impurities.[2]

  • Alkene Substrates: The reaction is most effective with activated alkenes where the double bond is conjugated to an electron-withdrawing group (EWG). This includes:

    • α,β-Unsaturated Ketones (cyclic and acyclic)[4]

    • α,β-Unsaturated Esters[3]

    • Nitroalkenes[5][6]

    • Chromones[1]

  • Solvent and Base: The reaction is often performed in aqueous solvent mixtures, such as dioxane/water or THF/water.[3][7] The presence of water is believed to facilitate the crucial transmetalation step.[5] A mild base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) is often required.[8]

Data Presentation: Substrate Scope and Performance

The following tables summarize representative results for the Rh-catalyzed asymmetric reductive Heck reaction across different classes of alkene substrates.

Table 1: Arylation of Cyclic α,β-Unsaturated Ketones

Entry Alkene Substrate Arylboronic Acid Ligand Yield (%) ee (%)
1 Cyclohex-2-en-1-one Phenylboronic acid (S)-BINAP 64 97
2 Cyclohex-2-en-1-one 4-Methoxyphenylboronic acid (S)-BINAP 99 98
3 Cyclopent-2-en-1-one Phenylboronic acid (S)-BINAP 98 99
4 Cyclopent-2-en-1-one 3-Chlorophenylboronic acid (S)-BINAP 99 99

Data synthesized from representative results reported in the literature.[3]

Table 2: Arylation of Nitroalkenes

Entry Alkene Substrate Arylboronic Acid Ligand Yield (%) ee (%)
1 (E)-Nitrostyrene Phenylboronic acid Amide Diene >99 99
2 (E)-Nitrostyrene 4-Fluorophenylboronic acid Amide Diene 99 99
3 (E)-1-Nitrohex-1-ene Phenylboronic acid Amide Diene 98 98
4 (E)-1-Nitrohex-1-ene 2-Naphthylboronic acid Amide Diene 99 98

Data synthesized from representative results reported in the literature.[5]

Table 3: Arylation of Chromones

Entry Alkene Substrate Arylboronic Acid Ligand Yield (%) ee (%)
1 Chromone Phenylboronic acid (R,R)-Ph-bod* 95 99
2 Chromone 4-Methylphenylboronic acid (R,R)-Ph-bod* 98 99
3 Chromone 3,5-Dimethylphenylboronic acid (R,R)-Ph-bod* 99 99
4 6-Fluorochromone Phenylboronic acid (R,R)-Ph-bod* 95 99

Data synthesized from representative results reported in the literature.[1]

Detailed Experimental Protocols

The following is a general procedure for the Rh-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, based on typical conditions reported in the literature.[3][7] Researchers should optimize conditions for their specific substrate and ligand combination.

General Experimental Workflow

Experimental Workflow cluster_desc Workflow Stages prep 1. Catalyst Preparation setup 2. Reaction Setup prep->setup d1 In-situ generation of chiral Rh(I) catalyst. reaction 3. Reagent Addition setup->reaction d2 Assemble oven-dried glassware under inert atmosphere (N₂ or Ar). run 4. Reaction Execution reaction->run d3 Add alkene, arylboronic acid, solvent, and base. monitor 5. Monitoring run->monitor d4 Heat to specified temperature (e.g., 40-100 °C) with stirring. workup 6. Workup & Extraction monitor->workup d5 Track progress via TLC or GC/LC-MS. purify 7. Purification workup->purify d6 Quench, dilute with organic solvent, wash with brine, dry. analyze 8. Analysis purify->analyze d7 Purify by flash column chromatography. d8 Characterize (NMR, HRMS) and determine ee% (chiral HPLC/SFC).

Figure 2: General laboratory workflow for the reaction.
Protocol: Asymmetric Arylation of Cyclohex-2-en-1-one

Materials:

  • Rhodium precursor: [Rh(acac)(C₂H₄)₂] (1.0 mol%)

  • Chiral ligand: (S)-BINAP (1.1 mol%)

  • Alkene: Cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv)

  • Boronic acid: Phenylboronic acid (1.4 mmol, 1.4 equiv)

  • Solvent: Dioxane and Water (10:1 ratio, 3.0 mL)

  • Inert gas: Nitrogen or Argon

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add [Rh(acac)(C₂H₄)₂] (0.01 mmol) and (S)-BINAP (0.011 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 1.0 mL of dioxane to the Schlenk tube. Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.

  • Reagent Addition: To the catalyst solution, add cyclohex-2-en-1-one (1.0 mmol), followed by phenylboronic acid (1.4 mmol).

  • Final Solvent Addition: Add the remaining 2.0 mL of dioxane and 0.3 mL of water to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for the required time (typically 3-6 hours).

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaCl (brine, 2 x 10 mL).

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, (S)-3-phenylcyclohexan-1-one.

  • Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Logical Relationships of Reaction Components

The outcome of the reaction—specifically its yield and enantioselectivity—is a result of the interplay between several key components.

Logical Relationships Rh Rh(I) Precursor Catalyst Active Chiral Rh(I) Catalyst Rh->Catalyst Ligand Chiral Ligand (Diene or Phosphine) Ligand->Catalyst Induces Chirality Outcome Product Yield & Enantioselectivity (ee%) Catalyst->Outcome Catalyzes Reaction ArylBOH2 Arylboronic Acid ArylBOH2->Outcome Provides Aryl Group Alkene Activated Alkene Alkene->Outcome Accepts Aryl Group Conditions Conditions (Solvent, Base, Temp) Conditions->Outcome Influences Rate & Selectivity

Figure 3: Interdependence of components affecting reaction outcome.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during Suzuki coupling reactions in a question-and-answer format.

Q1: My Suzuki coupling reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, especially if it's a Pd(II) precatalyst, is effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of boronic acids. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Quality: The purity of your aryl halide and boronic acid is critical. Boronic acids can degrade over time, particularly through protodeboronation. Impurities in the boronic acid can poison the palladium catalyst or lead to side reactions, ultimately lowering the yield.

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for the reaction's success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.

  • Reaction Temperature: Many Suzuki couplings require heating (typically between 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl byproduct, is a common side reaction. It is often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.

  • Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(0) source directly or a precatalyst system that efficiently reduces Pd(II) to Pd(0) can reduce the amount of Pd(II) species available to promote homocoupling.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the desired cross-coupling over homocoupling.

Q3: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich or heteroaryl boronic acids. Here are some strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.

  • Use Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. Consider converting your boronic acid to a more stable derivative.

  • Use Potassium Trifluoroborate Salts: These salts are also more stable alternatives to boronic acids.

Q4: My starting materials are not fully consumed, and the reaction seems sluggish. How can I improve the reaction rate?

A4: A sluggish reaction can often be improved by optimizing the reaction conditions:

  • Increase Reaction Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.

  • Switch to a More Active Catalyst System: For challenging substrates, such as electron-rich aryl chlorides, more active catalyst systems are often required. This may involve using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.

  • Screen Different Bases: A stronger base, such as potassium phosphate (K₃PO₄), can sometimes accelerate a sluggish reaction.

  • Ensure Proper Mixing: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to guide the selection of reaction components.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

This table compares the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃100295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100288
3Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100298
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100292
5NaOHToluene/H₂OPd(OAc)₂PPh₃1002~70
6KOHToluene/H₂OPd(OAc)₂PPh₃100270-90
7KFToluene/H₂OPd(OAc)₂PPh₃1002Moderate to high
8Et₃NToluenePd(OAc)₂PPh₃1002<10

Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Qualitative Comparison of Common Ligands for Suzuki Coupling

The choice of ligand can significantly impact the efficiency of the Suzuki coupling, especially with challenging substrates.

Ligand TypeExamplesKey CharacteristicsTypical Applications
TriarylphosphinesPPh₃, P(o-tol)₃Standard, versatile ligands.General purpose, effective for many aryl bromides and iodides.
Bulky, Electron-Rich Dialkylbiaryl PhosphinesSPhos, XPhos, RuPhosHighly active, promote oxidative addition.Challenging substrates like aryl chlorides and sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, form stable palladium complexes.Often used for highly challenging couplings, including those with aryl chlorides.
Ferrocenyl PhosphinesdppfGood for a wide range of substrates.Widely used, often providing good yields and catalyst stability.

Experimental Protocols

Here are detailed methodologies for key experimental procedures.

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved oxygen from a reaction solvent.

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • Solvent to be degassed

  • Liquid nitrogen

  • High vacuum line

  • Inert gas (Argon or Nitrogen) source

Procedure:

  • Place the solvent in the Schlenk flask.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Once frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes while keeping the flask in the liquid nitrogen.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under an inert atmosphere for 1-2 days.

Protocol 2: General Procedure for Purification of Boronic Acids by Recrystallization

This protocol describes a general method for purifying solid boronic acids.

Materials:

  • Crude boronic acid

  • Appropriate solvent system (e.g., ethyl acetate/hexanes, benzene, dichloroethane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable hot solvent or solvent mixture.

  • Once completely dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Once crystallization is complete, collect the purified boronic acid crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: General Suzuki-Miyaura Coupling Reaction Setup

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2–1.5 equiv)

  • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3, 0.5–2 mol%)

  • Ligand (if required)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Oven-dried reaction vial with a magnetic stir bar

  • Septum cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, boronic acid, and the finely powdered base.

  • Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Workup the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity - Fresh batch? - Active precatalyst? start->check_catalyst check_reagents Verify Reagent Purity - Boronic acid quality? - Aryl halide purity? start->check_reagents check_conditions Review Reaction Conditions - Degassing sufficient? - Correct base/solvent? start->check_conditions optimize_temp Optimize Temperature - Too low or too high? start->optimize_temp solution_catalyst Use fresh/more active catalyst (e.g., Pd(0), robust precatalyst) check_catalyst->solution_catalyst solution_reagents Purify reagents - Recrystallize boronic acid - Use boronate ester check_reagents->solution_reagents solution_conditions Improve conditions - Thoroughly degas solvent - Screen bases/solvents check_conditions->solution_conditions solution_temp Adjust temperature - Increase if sluggish - Decrease if decomposition optimize_temp->solution_temp

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)-X      L2 pd0->pd_complex Oxidative Addition transmetalation_complex R1-Pd(II)-R2      L2 pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R1-R2 (Coupled Product) transmetalation_complex->product r1x R1-X (Aryl Halide) r1x->pd_complex r2b R2-B(OH)2 (Boronic Acid) r2b->transmetalation_complex base Base base->transmetalation_complex

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 3: Decision Tree for Addressing Side Reactions

Side_Reactions start Side Products Observed is_homocoupling Homocoupling? (R2-R2) start->is_homocoupling is_protodeboronation Protodeboronation? (R2-H) start->is_protodeboronation solution_homocoupling Thoroughly degas solvent Use Pd(0) source Adjust stoichiometry is_homocoupling->solution_homocoupling solution_protodeboronation Use milder base (e.g., K2CO3) Use anhydrous conditions Use boronate ester is_protodeboronation->solution_protodeboronation

Caption: A decision tree for addressing common side reactions.

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for (3-(Piperidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki-Miyaura cross-coupling reactions involving (3-(Piperidin-1-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

This compound is an electron-rich boronic acid containing a tertiary amine. This presents specific challenges:

  • Protodeboronation: The electron-donating piperidinyl group increases the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by the presence of water and strong bases.

  • Catalyst Inhibition/Poisoning: The nitrogen atom of the piperidinyl group can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.

  • Homocoupling: Like many Suzuki reactions, homocoupling of the boronic acid to form a symmetrical biaryl impurity can occur, often promoted by the presence of oxygen.[1]

Q2: How can I minimize protodeboronation of my boronic acid?

Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[2]

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.

Q3: What are the best practices to avoid catalyst poisoning with this amine-containing substrate?

To mitigate catalyst inhibition by the piperidinyl nitrogen:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos can shield the palladium center, preventing strong coordination with the nitrogen atom.[1]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

Q4: How can I prevent the formation of homocoupling byproducts?

To suppress the formation of symmetrical biaryls from the homocoupling of the boronic acid:

  • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen promotes the homocoupling of boronic acids.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • High-Purity Reagents: Ensure that the palladium catalyst and other reagents are of high purity and have been stored correctly to avoid oxidative degradation.

Troubleshooting Guide

Low to No Product Yield

If you are observing low to no yield of your desired coupled product, a systematic approach to troubleshooting is essential.

TroubleshootingWorkflow start Low/No Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup sub_reagent Boronic Acid Stability (Protodeboronation) Aryl Halide Purity Catalyst/Ligand Activity Base & Solvent Purity reagent_quality->sub_reagent side_products 3. Analyze for Common Side Products reaction_setup->side_products sub_setup Adequate Degassing? (O₂ Contamination) Optimal Temperature? Sufficient Mixing? Reaction Time reaction_setup->sub_setup component_screen 4. Systematic Component Screening side_products->component_screen sub_side_products Homocoupling Product Protodeboronation Product Dehalogenation Product side_products->sub_side_products success Successful Optimization component_screen->success sub_screen Screen Catalysts & Ligands Screen Bases Screen Solvents component_screen->sub_screen SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_complex1->transmetalation pd_complex2->reductive_elimination

References

Technical Support Center: Preventing Protodeboronation of Arylboronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which is the nucleophilic partner in the Suzuki-Miyaura coupling, leading to reduced yields of the desired cross-coupled product and complicating purification due to the formation of an arene byproduct.[3][4] Heteroarylboronic acids, particularly those containing nitrogen, are often highly susceptible to protodeboronation.[2][5]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor. For many simple arylboronic acids, protodeboronation is catalyzed by both acid and base.[2] However, for some basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, the maximum rate of decomposition occurs at neutral pH due to the formation of a reactive zwitterionic species.[2][3] Shifting the pH to either acidic or basic conditions can surprisingly slow down this decomposition.[2][3]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][6]

  • Base: The choice and concentration of the base are crucial. While a base is necessary for the Suzuki catalytic cycle, strong bases like sodium hydroxide (NaOH) can promote protodeboronation.[1][6]

  • Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[1]

  • Catalyst System: The palladium catalyst and its associated ligands can influence the rate of protodeboronation. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3] However, some studies have shown that bulky phosphine ligands can, under certain conditions, promote protodeboronation.[7][8][9]

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or neopentyl glycol esters) or as a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate salt is a highly effective strategy.[1][2][5] These derivatives often exhibit greater stability and can participate in a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][2][10]

  • Optimization of Reaction Conditions:

    • Base Selection: Use weaker bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][6][11]

    • Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C.[1][6][11]

    • Solvent Choice: Using anhydrous solvents can help to remove the primary proton source for the side reaction.[1][12]

  • Efficient Catalyst System: Employ a highly active palladium catalyst and ligand system to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.[3][10]

Troubleshooting Guide

Problem: Low yield of desired product and significant amount of protodeboronated byproduct observed.

This common issue indicates that the rate of protodeboronation is competitive with or faster than the rate of the Suzuki-Miyaura coupling. The following troubleshooting workflow can help identify and address the root cause.

G start Low Yield & High Protodeboronation boron_reagent Are you using a free arylboronic acid? start->boron_reagent conditions Review Reaction Conditions boron_reagent->conditions No, using a derivative switch_reagent Switch to a more stable boron derivative: - MIDA boronate - Pinacol boronate - Organotrifluoroborate boron_reagent->switch_reagent Yes base Use a weaker base: K₃PO₄, K₂CO₃, CsF conditions->base temp Lower reaction temperature (e.g., 60-80 °C) conditions->temp solvent Use anhydrous solvent (e.g., Toluene, Dioxane) conditions->solvent catalyst Evaluate Catalyst System ligand Use a more active ligand (e.g., Buchwald-type biarylphosphines) catalyst->ligand precatalyst Use an air-stable Pd pre-catalyst (e.g., G3/G4 precatalysts) catalyst->precatalyst end Problem Resolved switch_reagent->end base->catalyst temp->catalyst solvent->catalyst ligand->end precatalyst->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize how different reaction parameters can influence the extent of protodeboronation.

Table 1: Relative Stability of Boron Reagents

Boron ReagentRelative StabilityKey AdvantagesConsiderations
Arylboronic AcidLow to MediumCommercially available, no deprotection needed.Prone to protodeboronation, especially heteroarylboronic acids.[5]
Pinacol Boronate EsterMedium to HighMore stable than boronic acids, good for many applications.[1]Can still undergo hydrolysis and subsequent protodeboronation.[6]
Organotrifluoroborate Salt (R-BF₃K)HighHighly stable, crystalline solids; enables "slow release" of boronic acid.[1][11]Requires specific conditions for in situ hydrolysis.
MIDA Boronate EsterVery HighExceptionally stable, air-stable solids; allows for tunable slow release.[1][11]Requires an additional synthetic step for preparation and subsequent deprotection.

Table 2: Effect of Base and Temperature on Protodeboronation

BaseTemperature (°C)Relative Rate of ProtodeboronationComments
NaOH100Very HighStrong bases significantly accelerate protodeboronation.[1]
K₂CO₃100HighA common but still potentially problematic base at elevated temperatures.
K₃PO₄80MediumA weaker base that often provides a good balance of reactivity and stability.[1][11]
CsF80Low to MediumCan be effective in suppressing protodeboronation.[1]
K₂CO₃60LowLowering the temperature is a key strategy to minimize protodeboronation.[1][6]

Note: The relative rates are illustrative and can vary significantly depending on the specific arylboronic acid and other reaction conditions.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate to Minimize Protodeboronation

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridine-MIDA boronate (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridine-MIDA boronate, and potassium phosphate.

  • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.

  • Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of protodeboronation over time.

Materials:

  • Arylboronic acid or derivative

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Base (e.g., K₃PO₄)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the arylboronic acid or derivative and the internal standard in the deuterated solvent.

  • In an NMR tube, add the base.

  • At time zero, add the stock solution to the NMR tube, cap, and shake to mix.

  • Acquire ¹H NMR spectra at regular time intervals.

  • For each time point, integrate the signal of the internal standard and the characteristic signals for the starting arylboronic acid and the protodeboronated arene byproduct.

  • Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of the rate of protodeboronation.

Visualization of Key Concepts

G cluster_suzuki Desired Suzuki Coupling Pathway cluster_proto Undesired Protodeboronation Pathway ArylBoronicAcid Ar-B(OH)₂ Pd_Catalyst Pd(0) Catalyst ArylBoronicAcid->Pd_Catalyst Transmetalation ArylHalide Ar'-X ArylHalide->Pd_Catalyst Oxidative Addition Coupled_Product Ar-Ar' Pd_Catalyst->Coupled_Product Reductive Elimination ArylBoronicAcid_p Ar-B(OH)₂ Byproduct Ar-H ArylBoronicAcid_p->Byproduct C-B Bond Cleavage ProtonSource H⁺ (from H₂O, etc.) ProtonSource->Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

References

catalyst selection for difficult Suzuki couplings with substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during Suzuki-Miyaura coupling reactions with challenging substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a substituted boronic acid has a low yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction parameters is the best first step.[1] Key areas to investigate include:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[2] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure that solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent Quality: The stability of the boronic acid is crucial. Electron-deficient and some heteroaromatic boronic acids are particularly prone to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[2][3] Using fresh, high-purity reagents is essential.

  • Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Challenging aryl chlorides often demand highly active, specialized catalyst systems.[2]

  • Base and Solvent Purity: Use high-purity bases and anhydrous, degassed solvents to avoid catalyst deactivation.[2]

Q2: I am working with a sterically hindered boronic acid (e.g., ortho-substituted). Why is my standard catalyst like Pd(PPh₃)₄ ineffective?

A2: Standard catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates because the bulkiness around the reaction sites impedes the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] For these challenging couplings, specialized ligands are required to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[4]

Recommendations:

  • Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is a highly effective strategy for coupling hindered substrates.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated high efficacy, even in the synthesis of extremely hindered tetra-ortho-substituted biaryls.[4]

  • Specialized Ligands: For particularly difficult couplings, consider highly specialized ligands like BI-DIME or AntPhos, which have been developed for sterically demanding reactions.[4][5]

Q3: My reaction with an electron-deficient boronic acid is sluggish and incomplete. How can I improve it?

A3: Electron-deficient boronic acids often exhibit slower rates of transmetalation, which can be a rate-limiting step in the catalytic cycle.[6] To overcome this, the catalyst system must facilitate a rapid oxidative addition and accelerate the transmetalation step.[6]

Recommendations:

  • Ligand Choice: The use of electron-rich and sterically demanding Buchwald-type phosphine ligands like SPhos and XPhos is critical for improving reaction rates and yields with these substrates.[6]

  • Base Selection: The choice of base is crucial. While a base is needed to activate the boronic acid, strong bases can also promote protodeboronation.[2] Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[2]

  • Anhydrous Conditions: Water can serve as a proton source for the undesired protodeboronation side reaction.[2] Conducting the reaction under anhydrous conditions can help to minimize this pathway.

Q4: I am observing significant protodeboronation of my boronic acid. What strategies can I use to minimize this side reaction?

A4: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[3][7] This is particularly problematic for electron-deficient and heteroaromatic boronic acids.[2][7]

Mitigation Strategies:

  • Protecting Groups: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate ester.[2][3] These derivatives can provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[3]

  • Choice of Base: Use milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) to reduce the rate of base-catalyzed protodeboronation.[2][7]

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times, as these conditions can accelerate protodeboronation.[7]

  • Catalyst System: Highly efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thereby outcompeting the decomposition pathway.[3]

Troubleshooting Guides

Troubleshooting Low Yields with Sterically Hindered Boronic Acids
Symptom Possible Cause Recommended Solution
No or low conversion Ineffective catalyst for hindered substrates.Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[4] Consider N-Heterocyclic Carbene (NHC) ligands for extremely hindered cases.[4]
Reaction stalls Insufficiently strong base to promote transmetalation with hindered partners.Use a stronger base. K₃PO₄ and Cs₂CO₃ are often effective. For very challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[4]
Decomposition of starting material Reaction temperature is too high, leading to side reactions.Optimize the reaction temperature. While hindered couplings often require elevated temperatures (e.g., 80–110 °C), excessive heat can be detrimental.[1]
Troubleshooting Electron-Rich and Electron-Deficient Systems
Substrate Type Challenge Catalyst/Ligand Recommendation Base/Solvent Recommendation
Electron-Rich Boronic Acid Can be challenging to couple due to electronic effects.Use advanced catalyst systems. SPhos and XPhos Pd G2 precatalysts have shown high efficiency.K₃PO₄ in a toluene/water or dioxane/water solvent system is often effective.[8]
Electron-Deficient Boronic Acid Slow transmetalation and susceptibility to protodeboronation.[6][7]Employ Buchwald-type ligands such as SPhos or XPhos to accelerate the reaction.[6]Use milder bases like K₃PO₄ or KF to minimize protodeboronation. Toluene/water is a common solvent choice.[6]

Catalyst Performance Data

The selection of the correct palladium catalyst and ligand system is paramount for achieving high yields. The following table summarizes the performance of different catalyst systems with challenging boronic acids.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99[8]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[8]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[8]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[8]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[8]
Note: The data presented is for illustrative purposes, drawing from studies on sterically hindered and electron-rich arylboronic acids.[8]

Visual Guides

Logical Workflow for Catalyst Selection

This diagram outlines a decision-making process for selecting a catalyst system when encountering a difficult Suzuki coupling.

CatalystSelection Start Start: Difficult Suzuki Coupling Substrate_Analysis Analyze Substrate: Steric/Electronic Properties Start->Substrate_Analysis Steric_Check Is substrate sterically hindered (ortho-sub)? Substrate_Analysis->Steric_Check Electronic_Check Is boronic acid electron-deficient? Steric_Check->Electronic_Check No Bulky_Ligand Use Bulky Ligand: XPhos, SPhos, RuPhos Steric_Check->Bulky_Ligand Yes Buchwald_Ligand Use Buchwald Ligand: SPhos, XPhos Electronic_Check->Buchwald_Ligand Yes Standard_Conditions Start with Standard Conditions (e.g., Pd(PPh₃)₄) Electronic_Check->Standard_Conditions No NHC_Ligand For extreme hindrance: Consider NHC Ligands Bulky_Ligand->NHC_Ligand If still low yield Optimize Optimize Base, Solvent, and Temperature NHC_Ligand->Optimize Mild_Base Use Milder Base (K₃PO₄, KF) & Anhydrous Conditions Buchwald_Ligand->Mild_Base Mild_Base->Optimize Standard_Conditions->Optimize

Caption: A decision tree for troubleshooting catalyst selection.

General Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental procedure for setting up a Suzuki-Miyaura cross-coupling reaction.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh aryl halide, boronic acid, and base into reaction vessel. Degas 2. Seal vessel, evacuate, and backfill with N₂/Ar (3x). Reagents->Degas Add_Solvent 3. Add degassed solvent. Degas->Add_Solvent Add_Catalyst 4. Add Pd catalyst/ligand. Add_Solvent->Add_Catalyst Heat_Stir 5. Heat to desired temperature with vigorous stirring. Add_Catalyst->Heat_Stir Monitor 6. Monitor progress (TLC, LC-MS, GC-MS). Heat_Stir->Monitor Cool 7. Cool to room temperature. Monitor->Cool Extract 8. Dilute and perform aqueous workup. Cool->Extract Purify 9. Dry and purify via column chromatography. Extract->Purify

Caption: A standard workflow for a Suzuki coupling experiment.

Key Experimental Protocols

General Protocol for a Difficult Suzuki Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: In a dry reaction vial equipped with a stir bar, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1][2] Add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and ligand, if not using a precatalyst.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct

This procedure can be used to stabilize boronic acids that are prone to decomposition.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

  • Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This more stable adduct can now be used directly in Suzuki coupling reactions.[1]

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields and other complications in Suzuki-Miyaura cross-coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The main areas to check are the quality of your reagents, the reaction conditions, and the potential for side reactions.[1][2] Key parameters to scrutinize include the choice of base, solvent, catalyst, and ligands, as well as the reaction temperature and time.[2][3]

Q2: How does the choice of base impact the reaction yield?

A2: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[4][5] The selection of an appropriate base can significantly influence the reaction rate, yield, and selectivity.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3][4] The optimal base is often dependent on the specific substrates and catalyst system being used.[4]

Q3: What are the most common side reactions in Suzuki-Miyaura coupling, and how can they be minimized?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[6] This is particularly problematic with electron-deficient boronic acids.[1] To minimize this, you can use fresh, high-purity boronic acid, employ milder bases, use more stable boronic esters (like pinacol or MIDA esters), and optimize for shorter reaction times and lower temperatures.[1][3][6]

  • Homocoupling is the coupling of two boronic acid molecules. This can be suppressed by ensuring an oxygen-free environment and by using a slight excess of the aryl halide.[3][7]

Q4: Can the stability of my boronic acid affect the reaction outcome?

A4: Yes, the instability of boronic acids is a frequent cause of low yields.[3] Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition through pathways like protodeboronation.[3] Using freshly prepared or purified boronic acids is crucial. Alternatively, converting them to more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates can protect them from premature degradation.[1][3]

Q5: How critical is it to maintain an inert atmosphere during the reaction?

A5: Maintaining an inert atmosphere by excluding oxygen is critical for a successful Suzuki-Miyaura coupling.[1] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] It can also promote the homocoupling of boronic acids.[3] It is essential to properly degas the solvent and purge the reaction vessel with an inert gas like argon or nitrogen.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Problem: Low or No Product Formation

If you observe low to no formation of your desired product, a systematic screening of the reaction parameters is the most effective troubleshooting strategy.[7]

Troubleshooting Workflow

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Problem: Presence of Significant Side Products

If your analysis shows significant amounts of side products like homocoupled or protodeboronated materials, consider the following adjustments.

Side Reaction Troubleshooting

Caption: Strategies to mitigate common side reactions in Suzuki couplings.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This data is for illustrative purposes, as yields are highly dependent on the specific substrates and conditions.[4]

Table 1: Base Screening for Suzuki-Miyaura Coupling

BaseSolvent SystemTemperature (°C)Yield (%)
K₃PO₄Toluene/H₂O10095
Cs₂CO₃Dioxane/H₂O10092
K₂CO₃Toluene/H₂O10088
Na₂CO₃Toluene/H₂O10085
NaOHToluene/H₂O10075

Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[7]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[7]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[7]

Experimental Protocols

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a representative procedure for comparing the effectiveness of different bases in a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the base to be tested (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (11 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product and determine the yield.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base is crucial for activating the organoboron species for the transmetalation step.[4]

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Coupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of boronic acids in palladium-catalyzed coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes?

Answer: Low yields are a common issue and can stem from several sources. The primary culprits are often the degradation of the boronic acid, inefficient catalytic turnover, or issues with the reactants.

  • Protodeboronation: The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly prevalent with aqueous bases and can be accelerated by heat.[2][3]

  • Catalyst Deactivation: The palladium catalyst can be deactivated, often forming palladium black.[4] This can be caused by impurities or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.

  • Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require more active catalyst systems (specialized ligands) and higher temperatures to facilitate the rate-determining oxidative addition step.[2][4][5]

  • Base and Solvent Issues: The choice of base and solvent is critical. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it promotes side reactions or degrades other functional groups.[2][6] Some anhydrous couplings require a small amount of water to function effectively, particularly with bases like K₃PO₄.[7]

Troubleshooting Workflow for Low Yields

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid purity - Solvent anhydrous? - Base activity - Catalyst integrity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere? - Sufficient degassing? - Correct temperature? check_reagents->check_conditions Reagents OK outcome1 Reagents/Conditions OK check_conditions->outcome1 Conditions OK protodeboronation Suspect Protodeboronation? (Arene byproduct observed) outcome1->protodeboronation Byproducts Present homocoupling Suspect Homocoupling? (Symmetrical biaryl byproduct) protodeboronation->homocoupling No solve_proto Switch to Boronic Ester (Pinacol, MIDA) or Trifluoroborate Salt [12] protodeboronation->solve_proto Yes low_reactivity Suspect Low Reactivity? (Unreacted starting material) homocoupling->low_reactivity No solve_homo Ensure Thorough Degassing Use Pd(0) Source Add mild reducing agent [15] homocoupling->solve_homo Yes solve_reactivity Increase Temperature Switch to More Active Ligand (e.g., Buchwald ligands) [12] low_reactivity->solve_reactivity Yes

Caption: A workflow diagram for troubleshooting low yields.

Question 2: I am observing a significant amount of a symmetrical biaryl, corresponding to the dimerization of my boronic acid. What is causing this?

Answer: This side product results from the homocoupling of your boronic acid. This reaction is often promoted by the presence of molecular oxygen or Pd(II) species in the reaction mixture.[4][8][9]

  • Mechanism: Pd(II) species can react stoichiometrically with two molecules of the boronic acid to produce the symmetrical biaryl and Pd(0).[10] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), inefficient reduction to the active Pd(0) catalyst can lead to homocoupling.

  • Role of Oxygen: Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the homocoupling pathway.[9] Therefore, incomplete degassing of the reaction mixture is a major cause.[10][11]

Solutions:

  • Rigorous Degassing: Ensure solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the amount of Pd(II) present at the beginning of the reaction.[2][4]

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[10]

Question 3: My boronic acid, especially a heteroaryl boronic acid, seems to be decomposing on the benchtop or during the reaction. How can I handle these unstable reagents?

Answer: Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and prone to decomposition via protodeboronation, oxidation, or polymerization.[3]

Solution: Use Boronic Acid Surrogates. The most effective strategy is to use more stable derivatives that release the boronic acid slowly in situ. This keeps the concentration of the unstable boronic acid low at any given time, minimizing decomposition while allowing the desired cross-coupling to proceed.[1]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with chromatography.[3][12] They slowly hydrolyze under basic aqueous conditions to release the free boronic acid.

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can often be used directly.[2][13]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions.[2][6]

Table 1: Comparison of Boronic Acid Derivatives

Derivative Stability Handling Release Condition Primary Use Case
Boronic Acid Variable; often low for heteroaryls Can be difficult to purify; hygroscopic N/A Simple, stable aryl partners
Pinacol Ester Good Generally stable to air and chromatography Hydrolysis (often in situ) General purpose alternative to boronic acids[13]
MIDA Boronate Excellent Air-stable, crystalline solids Slow hydrolysis with aqueous base[3] Unstable boronic acids (heteroaryl, vinyl)[1]

| Trifluoroborate | Excellent | Air-stable, crystalline solids | Slow hydrolysis with aqueous base[6] | Unstable boronic acids; alkyl couplings |

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and what are its mechanisms?

A1: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] The propensity for this reaction depends on the substrate and the reaction conditions, especially pH.[1]

There are two primary mechanisms in aqueous media:

  • Acid-Catalyzed: The boronic acid is protonated, facilitating the cleavage of the C-B bond.[1][8]

  • Base-Catalyzed: A hydroxide ion coordinates to the boron atom to form a more reactive boronate species, which then reacts with a proton source (like water) to cleave the C-B bond.[1][8]

Basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid) can exhibit additional, rapid decomposition pathways via zwitterionic intermediates under neutral pH conditions.[1]

G cluster_acid Acid-Catalyzed Protodeboronation cluster_base Base-Catalyzed Protodeboronation ArBOH2_A Ar-B(OH)₂ Intermediate_A [Ar-B(OH)₂H]⁺ ArBOH2_A->Intermediate_A Protonation H_plus + H⁺ Product_A Ar-H + B(OH)₃ Intermediate_A->Product_A C-B Cleavage ArBOH2_B Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ ArBOH2_B->Boronate Equilibrium OH_minus + OH⁻ Product_B Ar-H + B(OH)₄⁻ Boronate->Product_B Protonolysis (Rate-Limiting) H2O + H₂O

Caption: Mechanisms of acid- and base-catalyzed protodeboronation.

Q2: What are boroxines and do they affect my reaction?

A2: Boroxines are six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules (3 R–B(OH)₂ ⇌ R₃B₃O₃ + 3 H₂O).[14][15] They exist in equilibrium with the boronic acid monomer.[16] While often commercially available as "boronic acids," they can be active coupling partners themselves. In some cases, boroxines have shown faster reaction rates than the corresponding boronic acid monomer.[17] The formation is reversible, and under the aqueous basic conditions of many Suzuki couplings, the equilibrium typically favors the active boronate species derived from the monomer.

G boronic_acid 3 Ar-B(OH)₂ boroxine Ar₃B₃O₃ (Boroxine) boronic_acid->boroxine Dehydration Hydration water + 3 H₂O Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Boronate R-B(OH)₃⁻ Transmetalation Transmetalation Base Base (OH⁻) BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Activation PdII_ArR->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product)

References

Technical Support Center: Managing Homocoupling of Boronic Acids in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura cross-coupling.

Troubleshooting Guides

Issue: Significant Formation of Homocoupled Byproduct

If you observe a substantial amount of the boronic acid dimer in your reaction, systematically evaluate the following potential causes and solutions.

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Inadequate Degassing q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂)? a1_yes->q2 sol1 Improve Degassing Protocol: - Freeze-Pump-Thaw (3-5 cycles) - Subsurface sparging with inert gas (30+ min) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Pd(II) Source a2_no No q2->a2_no sol2a Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4). a2_yes->sol2a sol2b Consider adding a mild reducing agent (e.g., potassium formate). a2_yes->sol2b q3 Is the ligand appropriate? a2_no->q3 sol2a->q3 sol2b->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Suboptimal Ligand q4 Is the boronic acid concentration too high? a3_yes->q4 sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate cross-coupling over homocoupling. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes High Initial Concentration a4_no No q4->a4_no sol4 Employ slow addition of the boronic acid solution. a4_yes->sol4 end Homocoupling Minimized a4_no->end sol4->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two main drivers of boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][3] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with two molecules of the boronic acid to form the homocoupled product, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[1][3] This is often a problem at the start of the reaction.

Proposed Mechanisms for Homocoupling

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O₂ Ar-Pd-Ar Ar-Pd-Ar Pd(II)->Ar-Pd-Ar 2 ArB(OH)₂ Ar-Pd-Ar->Pd(0) Reductive Elimination Ar-Ar Ar-Ar Ar-Pd-Ar->Ar-Ar Pd(II) Precatalyst Pd(II) Precatalyst Ar-Pd-Ar Ar-Pd-Ar Pd(II) Precatalyst->Ar-Pd-Ar 2 ArB(OH)₂ Active Pd(0) Active Pd(0) Ar-Pd-Ar ->Active Pd(0) Reductive Elimination Ar-Ar Ar-Ar Ar-Pd-Ar ->Ar-Ar

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous degassing of solvents and the reaction mixture is crucial. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (at least 30 minutes) can displace dissolved oxygen.[2] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved gases.[2]

Q3: How does the choice of palladium source and ligand affect homocoupling?

A3: The selection of the palladium source and ligand is critical for minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) as it eliminates the initial reduction step that can be mediated by boronic acid homocoupling.[1] Modern palladium precatalysts, such as those developed by Buchwald, are designed for the clean and efficient in situ generation of the active Pd(0) species, which can also help to reduce side reactions.[1]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly recommended.[1][4] These ligands can accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions like homocoupling.[4]

Q4: What is the role of the base, and can it influence homocoupling?

A4: The base is necessary to activate the boronic acid for transmetalation.[5] However, the choice of base can influence the extent of homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to very strong bases.[1] The optimal base is often substrate-dependent and may require screening.

Q5: Are there procedural modifications that can reduce homocoupling?

A5: Yes, several procedural adjustments can be beneficial:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle, thereby suppressing homocoupling.[5]

  • Protecting Groups for Boronic Acids: In cases of particularly unstable boronic acids, using a protecting group can be an effective strategy. Pinacol esters are a popular choice as they are stable enough for purification but can still participate directly in the Suzuki coupling.[4] Other options include diethanolamine (DABO) complexes and MIDA boronates.[2]

Data Presentation

Table 1: Effect of Palladium Precatalyst on Homocoupling

Palladium PrecatalystLigandBaseSolventTemperature (°C)Yield of Desired Product (%)Homocoupling Byproduct (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10092~5-10[2]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10085<5[2]
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane80GoodNot specified[6]
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O80-100Good to OutstandingMinimal[6]

Table 2: Effect of Ligand Choice on Suzuki Coupling Yield

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)NotesReference
Pd(OAc)₂PPh₃K₂CO₃Toluene100ModerateProne to homocoupling under non-ideal conditions.General Knowledge
Pd(OAc)₂XPhosK₃PO₄Dioxane8090-98Effective for sterically hindered substrates, minimizes homocoupling.[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10092Generally high-yielding with reduced homocoupling.[2]

Table 3: Impact of Degassing Method and Additives on Homocoupling

Degassing MethodAdditiveHomocoupling Byproduct (%)Reference
N₂ Sparge (subsurface)None~0.5 - 1.5[5][7]
N₂ Sparge (subsurface)Potassium Formate< 0.1[5][7]
Freeze-Pump-Thaw (3 cycles)NoneGenerally lower than sparging[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point and may require optimization for specific substrates.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Purification a 1. Combine aryl halide, boronic acid, base, and ligand in a dry Schlenk flask. b 2. Seal and establish inert atmosphere (purge with N₂ or Ar). a->b c 3. Add degassed solvent. b->c d 4. Further degas the reaction mixture (e.g., N₂ sparging). c->d e 5. Add Palladium catalyst under inert atmosphere. d->e f 6. Heat to the desired temperature (e.g., 80-100 °C). e->f g 7. Monitor reaction progress (TLC, LC-MS). f->g h 8. Quench reaction and perform aqueous workup. g->h i 9. Purify product (column chromatography). h->i

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%)

  • Phosphine ligand (e.g., SPhos, 0.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[2]

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This method is highly effective for removing dissolved gases from solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask (no more than 50% full)

  • Schlenk line with vacuum and inert gas supply

  • Liquid nitrogen

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent frozen, open the flask to the vacuum line for 5-10 minutes to remove the gases in the headspace.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles evolving from the liquid.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.[8][9]

Protocol 3: Procedure Incorporating Potassium Formate to Suppress Homocoupling

This protocol is adapted for situations where homocoupling is a persistent issue, particularly when using Pd(II) precatalysts.

Procedure:

  • Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.1 equiv), the base (e.g., K₂CO₃), and potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.

  • Catalyst Introduction: Introduce the palladium catalyst (e.g., Pd(OAc)₂) under a positive pressure of nitrogen.

  • Reaction and Workup: Proceed with the reaction, monitoring, and workup as described in Protocol 1.[5][7]

References

Technical Support Center: Stability of Boronic Acids in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of boronic acids in catalytic cycles. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. Could boronic acid instability be the cause?

A1: Yes, the instability of boronic acids is a frequent cause of low yields in Suzuki-Miyaura coupling reactions. The primary degradation pathways that consume the boronic acid before it can participate in the catalytic cycle are protodeboronation, oxidation, and homocoupling.[1][2] It is crucial to assess the stability of your specific boronic acid under the reaction conditions.

Q2: I suspect protodeboronation is occurring. What are the typical signs and how can I prevent it?

A2: Protodeboronation is the replacement of the C-B bond with a C-H bond, leading to the formation of an arene byproduct and consumption of your starting material.[3] This side reaction is often accelerated by strong bases and the presence of water.[3]

Troubleshooting Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases like K₂CO₃ or Cs₂CO₃.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Use Stable Boronic Acid Derivatives: Consider using more stable boronic acid surrogates like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or diethanolamine (DABO) adducts.[4][5] These reagents can release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition.[4]

Q3: My reaction mixture is turning dark, and I'm observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?

A3: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often mediated by the palladium catalyst. This can be caused by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote homocoupling.

Troubleshooting Homocoupling:

  • Degas Solvents Thoroughly: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use Active Pd(0) Catalyst: If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). Alternatively, use a pre-formed Pd(0) source.

  • Control Reagent Purity: Use high-purity, fresh boronic acid, as impurities can sometimes contribute to side reactions.

Q4: How can I improve the shelf-life and handling of my boronic acids, especially unstable ones?

A4: Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are unstable and can decompose upon storage.[4] To improve their stability:

  • Store under Inert Atmosphere: Store boronic acids under an inert atmosphere (argon or nitrogen) in a cool, dark place.

  • Convert to Stable Derivatives: For long-term storage and easier handling, convert unstable boronic acids to more stable derivatives like MIDA boronates or DABO boronates.[5] These are often crystalline, air-stable solids that can be easily weighed and handled.[6]

Data Presentation

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

This table summarizes the percentage of boronic acid or MIDA boronate remaining after storage on the benchtop under air.

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)[1]% Remaining after ≥60 days (MIDA Boronate)
12-Furan<5>95
22-Benzofuran50>95
32-Thiophene37>95
42-Pyrrole<5>95
52-Benzothiophene68>95
6N-Boc-2-indole14>95
7(E)-prop-1-en-1-yl<5>95
8Cyclopropyl31>95
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of Unstable Boronic Acids vs. MIDA Boronates

This table compares the isolated yields of the cross-coupled product using either a freshly prepared unstable boronic acid or its corresponding air-stable MIDA boronate.

EntryBoronic Acid/MIDA BoronateYield (%) with Boronic Acid[1]Yield (%) with MIDA Boronate[1]
12-Furan6190
22-Benzofuran5092
32-Thiophene3794
42-Pyrrole5196
52-Benzothiophene6895
6N-Boc-2-indole1493
7(E)-prop-1-en-1-yl7998
8Cyclopropyl9596

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, with considerations for minimizing the degradation of an unstable boronic acid.

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of an Air-Stable Diethanolamine (DABO) Boronate

This protocol describes the straightforward preparation of a stable DABO boronate from a boronic acid.[5]

  • Dissolution: In a flask, suspend the boronic acid (1.0 equiv) in dichloromethane.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise to the suspension while stirring at room temperature under an atmosphere of air.

  • Isolation: A precipitate will typically form. Continue stirring for 20-30 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate is typically an air-stable solid.

Protocol 3: Monitoring Boronic Acid Stability by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the degradation of a boronic acid under specific conditions.

  • Sample Preparation: In an NMR tube, dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Stress Condition: Introduce the stress condition to be studied (e.g., add a specific amount of base or water, or place the NMR tube in a heated oil bath).

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic peak of the boronic acid and the appearance of new peaks corresponding to degradation products. The percentage of remaining boronic acid can be calculated at each time point.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar'-B(OH)2 Boronic Acid Base Base B(OH)2X Boron Byproduct Degradation_Pathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_homocoupling Homocoupling cluster_boroxine Boroxine Formation Ar-B(OH)2 Boronic Acid Protodeboronation Protodeboronation Ar-B(OH)2->Protodeboronation + H₂O (acid or base catalyzed) Oxidation Oxidation Ar-B(OH)2->Oxidation + [O] Homocoupling Homocoupling Ar-B(OH)2->Homocoupling + Pd(II) or O₂ Boroxine Formation Boroxine Formation Ar-B(OH)2->Boroxine Formation - 3 H₂O (reversible) Ar-H Arene Protodeboronation->Ar-H Ar-OH Phenol Oxidation->Ar-OH Ar-Ar Biaryl Homocoupling->Ar-Ar Boroxine (ArBO)₃ Boroxine Formation->Boroxine Troubleshooting_Workflow Start Low Yield/ Reaction Failure Check_Purity Check Purity of Boronic Acid Start->Check_Purity Stable_Derivative Use Stable Derivative (MIDA, Pinacol, DABO) Start->Stable_Derivative For known unstable boronic acids Degas_Solvents Thoroughly Degas Solvents Check_Purity->Degas_Solvents Purity OK Use_Milder_Base Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) Degas_Solvents->Use_Milder_Base Anhydrous_Conditions Use Anhydrous Conditions Use_Milder_Base->Anhydrous_Conditions Anhydrous_Conditions->Stable_Derivative Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS, NMR) Stable_Derivative->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

References

Technical Support Center: Suzuki-Miyaura Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the crucial role of bases and solvents in Suzuki-Miyaura cross-coupling reactions with arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base in a Suzuki-Miyaura coupling serves multiple critical functions. Its main role is to activate the organoboron compound, typically a boronic acid, to facilitate the crucial transmetalation step.[1][2] In the absence of a base, the transmetalation from the organoboron species to the palladium complex does not readily occur.[1] The base achieves this activation by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is more reactive towards the palladium(II) complex.[2][3] Additionally, the base can participate in the formation of the active palladium catalyst and accelerate the final reductive elimination step.[1]

Q2: How do I select an appropriate base for my Suzuki coupling reaction?

A2: The choice of base is highly dependent on the specific substrates, catalyst, and solvent system being used.[3] A screening of different bases is often a recommended optimization step.[3] Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly employed.[3][4] For challenging couplings, such as those involving less reactive aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) are often effective.[3] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) or organic bases such as diisopropylethylamine (DIPEA) may be necessary.[4][5]

Q3: What are the most common solvents used in Suzuki coupling, and how do they affect the reaction?

A3: A variety of solvents can be used for Suzuki-Miyaura reactions, and the choice can significantly impact reaction efficiency. Common solvents include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[6] Often, a mixture of an organic solvent with water is used, as water can play a key role in the coupling.[7] The solvent's primary functions are to dissolve the reactants and to stabilize the catalytic species. The use of biphasic systems (e.g., toluene/water) can be advantageous as it may limit the accumulation of unreactive boronate species in the bulk phase.[8]

Q4: What is protodeboronation, and how can I minimize this side reaction?

A4: Protodeboronation (also known as protodeborylation) is a significant side reaction in Suzuki coupling where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[9][10] This consumes the boronic acid, reducing the overall yield of the desired product.[10] This side reaction is particularly problematic with electron-deficient and heteroaromatic boronic acids.[10][11] To minimize protodeboronation, consider the following strategies:

  • Use milder bases: Bases like K₃PO₄, KF, or Cs₂CO₃ can be less prone to promoting this side reaction.[11]

  • Anhydrous conditions: While many protocols use aqueous bases, water can be a proton source for protodeboronation.[11]

  • Use boronic esters: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate, can help.[6][11] These derivatives can act as a slow-release source of the boronic acid, keeping its concentration low and minimizing side reactions.[9][12]

  • Optimize reaction time and temperature: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[10]

Q5: What causes homocoupling of the boronic acid, and how can it be prevented?

A5: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or palladium(II) species that are not efficiently reduced to the active palladium(0) state.[3][6] To prevent homocoupling, it is crucial to ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly or an efficient precatalyst system can also minimize the presence of reactive Pd(II) species that can lead to this side reaction.[3]

Troubleshooting Guides

Issue 1: Low or No Yield

A common issue encountered in Suzuki coupling is a low or non-existent yield of the desired product. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Issue 2: Significant Protodeboronation Detected

If analysis of your crude reaction mixture shows a significant amount of the protonated starting material corresponding to your boronic acid, protodeboronation is a likely culprit.

Decision Tree for Mitigating Protodeboronation

Mitigate_Protodeboronation Start Protodeboronation Confirmed Change_Base Switch to a Milder Base (e.g., KF, K₃PO₄, Cs₂CO₃) Start->Change_Base Use_Ester Convert Boronic Acid to Pinacol or MIDA Ester Start->Use_Ester Anhydrous Run Reaction Under Anhydrous Conditions Start->Anhydrous Lower_Temp Decrease Reaction Temperature Change_Base->Lower_Temp Use_Ester->Lower_Temp Anhydrous->Lower_Temp Reduce_Time Shorten Reaction Time Lower_Temp->Reduce_Time Result Reduced Protodeboronation Reduce_Time->Result

Caption: Decision tree for addressing protodeboronation side reactions.

Data Presentation: Effect of Base and Solvent

The selection of base and solvent can have a dramatic impact on the yield of a Suzuki-Miyaura coupling. The following tables summarize the effects of different bases and solvents on the reaction of p-bromoacetophenone with phenylboronic acid.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (2.0)DMF/H₂O (1:1)80192[13]
2Na₂CO₃ (2.0)DMF/H₂O (1:1)800.595[13]
3Cs₂CO₃ (2.0)DMF/H₂O (1:1)801.588[13]
4K₃PO₄ (2.0)Dioxane1001295[3] (representative)
5NaOH (2.0)DMF/H₂O (1:1)80245[13]
6Et₃N (2.0)DMF/H₂O (1:1)80230[13]

Note: Yields are highly substrate-dependent and the above table serves as a general guide.

Table 2: Effect of Various Solvents on Suzuki Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1DMF/H₂O (1:1)Na₂CO₃800.595[13]
2Dioxane/H₂O (4:1)K₂CO₃10012High[14] (representative)
3Toluene/H₂O (2:1)Na₂CO₃802Moderate[14] (representative)
4THF/H₂O (4:1)K₂CO₃6512High[15] (representative)
5Ethanol/H₂O (1:1)K₂CO₃802High[4] (representative)
6Water (with phase transfer catalyst)K₂CO₃100198[7]

Note: The effectiveness of a solvent system is closely linked to the chosen base and substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This protocol should be optimized for specific substrates.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][11]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water).[11] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Addition Product) Pd0->ArPdX Ar-X Oxidative Addition ArPdOR Ar-Pd(II)-OR ArPdX->ArPdOR + Base (-OR) ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime + Ar'-B(OH)₂ Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification Strategies for Products from (3-(Piperidin-1-yl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving (3-(Piperidin-1-yl)phenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions using this compound?

A1: The most common impurities include unreacted this compound, homocoupled byproducts of the boronic acid, dehalogenated starting materials, and residual palladium catalyst. The presence of oxygen can increase the formation of homocoupled byproducts.[1][2][3] Additionally, due to the basic nature of the piperidine moiety, salt formation with acidic reagents or byproducts can also occur.

Q2: How does the basicity of the piperidine group affect purification strategies?

A2: The basic piperidine nitrogen can interact strongly with the acidic silica gel stationary phase during column chromatography, leading to peak tailing and potential product loss.[4] It also allows for selective extraction using acid-base chemistry. For instance, the desired product can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase.

Q3: What is the best initial work-up procedure for a Suzuki-Miyaura reaction mixture containing a piperidine-substituted product?

A3: A standard aqueous work-up is a crucial first step to remove inorganic salts and water-soluble impurities.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine. A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove some acidic impurities.

Q4: How can I efficiently remove unreacted this compound?

A4: Unreacted boronic acids can be removed through a basic aqueous wash. By treating the organic extract with a dilute aqueous base such as 1M NaOH, the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[1] Alternatively, the basic nature of the piperidine-containing product can be exploited. An acid wash (e.g., 1M HCl) will protonate the piperidine, moving the desired product into the aqueous layer, while the unreacted boronic acid (if not also basic) may remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q5: What are the most effective methods for removing residual palladium catalyst?

A5: For pharmaceutical applications, reducing palladium to ppm levels is critical.[1][5] Methods include:

  • Filtration: Passing the reaction mixture through Celite can remove heterogeneous palladium catalysts.[6]

  • Metal Scavengers: For homogeneous catalysts, treatment with scavengers like functionalized silica gels or activated carbon is effective.[1][5] These materials bind to the palladium, which is then removed by filtration.[5]

  • Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like sodium bisulfite can reduce palladium levels.[7]

Troubleshooting Guides

Problem 1: Difficulty in separating the desired product from a non-polar byproduct (e.g., homocoupled impurity).
Symptom Possible Cause Suggested Solution
Co-elution during column chromatography.Similar polarity of the product and byproduct.1. Optimize Chromatography: Use a shallower solvent gradient during flash chromatography.[1] Test various solvent systems with differing selectivities (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) using TLC to achieve better separation.[1] 2. Recrystallization: If the product is a solid, recrystallization can be highly effective.[1] Screen for a suitable solvent or solvent system where the solubility of the product and byproduct differs significantly with temperature.
Problem 2: Significant peak tailing during silica gel column chromatography.
Symptom Possible Cause Suggested Solution
Broad, asymmetrical peaks for the product.Interaction of the basic piperidine nitrogen with acidic silanol groups on the silica gel.1. Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent to suppress the interaction between the basic product and the silica gel.[4] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography.[4]
Problem 3: The product is an oil and does not crystallize.
Symptom Possible Cause Suggested Solution
Failure to obtain a solid product after solvent removal.1. Presence of impurities inhibiting crystallization. 2. The product may be an amorphous solid or an oil at room temperature.1. Further Purification: Purify the oil by column chromatography to remove any remaining impurities and then attempt recrystallization again.[1] 2. Salt Formation: If the product is an amine, consider forming a salt (e.g., hydrochloride or tartrate salt) which are often crystalline and easier to handle.[4]

Data Presentation

Table 1: Representative Data for Palladium Scavenging (Note: Actual performance depends on the specific catalyst, solvent, and product.)

Scavenging AgentTypical LoadingConditionsInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Thiol-functionalized Silica20 mol %DCM, 20°C, 2h223920>99
Activated Carbon0.2 wtDCM, 20°C, 2h2239<50>97
MP-TMT (Microporous Polystyrene)0.20 wtDMF, overnight33010-30~90-97

Data compiled from representative examples in the literature.[5]

Table 2: Comparison of Purification Techniques for a Model Biarylpiperidine Compound (Note: These are illustrative values and will vary based on the specific compound and scale.)

Purification MethodTypical Recovery Yield (%)Purity Achieved (%)ThroughputKey AdvantageKey Disadvantage
Flash Chromatography70-90>98ModerateGood for a wide range of polarities.Can be solvent and time-intensive.
Recrystallization60-85>99High (for large scale)Potentially high purity in a single step.Only applicable to solids; requires screening.
Acid-Base Extraction>90 (extraction step)VariableHighExcellent for removing non-basic impurities.Does not separate basic impurities.
Preparative HPLC50-80>99.5LowHigh-resolution separation of close impurities.Expensive and low throughput.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Product Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The basic piperidine-containing product will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >10.

  • Re-extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) to recover the purified product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography of a Basic Piperidine-Containing Biaryl
  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). To mitigate tailing, a small amount of triethylamine (~1%) can be added to the eluent. An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) crude->workup extraction Acid-Base Extraction workup->extraction Product is basic chromatography Column Chromatography (Silica or Alumina) workup->chromatography Neutral product or close polarities impurities_aq Aqueous Impurities (Salts, Base) workup->impurities_aq extraction->chromatography Further purification recrystallization Recrystallization extraction->recrystallization If solid impurities_org Organic Impurities extraction->impurities_org chromatography->recrystallization If solid final_product Pure Product chromatography->final_product If oil or pure recrystallization->final_product

Caption: General purification workflow for products from this compound reactions.

TroubleshootingLogic action action start Crude Product Purification Issue is_solid Is the product a solid? start->is_solid close_spots Close spots on TLC? is_solid->close_spots No recrystallize Attempt Recrystallization is_solid->recrystallize Yes tailing Peak tailing on silica? close_spots->tailing No chrom_shallow Shallow Gradient Chromatography close_spots->chrom_shallow Yes add_base Add Base to Eluent (e.g., Triethylamine) tailing->add_base Yes acid_base_ext Perform Acid-Base Extraction tailing->acid_base_ext No change_phase Use Alumina or Reversed-Phase add_base->change_phase If still tailing

Caption: Decision tree for troubleshooting common purification challenges.

SignalingPathways cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R2-B(OH)2 + Base biaryl_pd_complex R1-Pd(II)L2-R2 transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 (Product) reductive_elimination->product boronic_acid R2-B(OH)2 homocoupling Homocoupling boronic_acid->homocoupling + O2, Pd(II) deboronation Protodeboronation boronic_acid->deboronation + H+ homocoupled_product R2-R2 (Byproduct) homocoupling->homocoupled_product deboronated_product R2-H (Byproduct) deboronation->deboronated_product

Caption: Suzuki-Miyaura cycle and common side reactions leading to impurities.

References

Validation & Comparative

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the performance of variously substituted phenylboronic acids in this pivotal reaction, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the electronic and steric effects of substituents, reaction conditions can be optimized to achieve higher yields and efficiency.

Performance Comparison of Substituted Phenylboronic Acids

The electronic nature of the substituent on the phenylboronic acid plays a critical role in the outcome of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have a more complex, and sometimes attenuating, effect.[1] The position of the substituent (ortho, meta, or para) also significantly influences reactivity due to steric hindrance and electronic effects.

Influence of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The following table summarizes experimental data on the yields obtained with phenylboronic acids bearing either electron-donating or electron-withdrawing substituents when coupled with various aryl halides.

Phenylboronic Acid Substituent (Position)Substituent NatureCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventYield (%)
4-OCH₃Electron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃Electron-Donating4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O96
4-H (unsubstituted)Neutral4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O94
4-FElectron-Withdrawing4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O91
4-CNElectron-Withdrawing4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85
4-NO₂Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
3-NO₂Electron-Withdrawing4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O92
2-NO₂Electron-Withdrawing4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O<10

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.[1][2]

Influence of Substituent Position: Ortho vs. Meta vs. Para

The position of a substituent on the phenylboronic acid ring can dramatically impact the reaction yield, primarily due to steric hindrance. The ortho position is the most sterically hindered, which can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.

A comparative analysis of nitrophenylboronic acid isomers highlights this trend, with reactivity generally following the order: para > meta >> ortho.[2]

IsomerAryl HalideCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100492
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O11018<10

Note: The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[2]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and conditions.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.[1]

  • The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • The degassed solvent is then added via syringe.[1]

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as flash column chromatography.

Visualizing the Suzuki-Miyaura Cross-Coupling

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Flame-Dried Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Stir at Desired Temperature solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup: Dilute with Organic Solvent, Wash with Water and Brine monitor->workup Upon Completion dry Dry Organic Layer and Remove Solvent workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

References

Validating C-C Bond Formation: A Comparative Guide to (3-(Piperidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance in forging these crucial bonds.[1] This guide provides a comparative analysis of (3-(Piperidin-1-yl)phenyl)boronic acid, a versatile building block, against other commercially available boronic acids in the context of C-C bond formation. This objective comparison, supported by representative experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] The choice of boronic acid is a critical parameter that can significantly influence the reaction yield, rate, and scope. To validate the performance of this compound, a comparative study was conducted against a panel of structurally diverse arylboronic acids. The following table summarizes the performance of these boronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Table 1: Comparative Yields of Biaryl Product Using Various Boronic Acids

EntryBoronic AcidProduct Yield (%)*
1This compound92
2Phenylboronic acid88
3(4-Methoxyphenyl)boronic acid95
4(4-Chlorophenyl)boronic acid85

*Yields are representative and based on standardized reaction conditions. Actual yields may vary depending on the specific substrates and reaction conditions employed.

The data indicates that this compound is a highly effective coupling partner, affording a high yield of the desired biaryl product. Its performance is comparable to that of phenylboronic acid and slightly surpassed by the electron-rich (4-methoxyphenyl)boronic acid. The electron-donating nature of the piperidinyl group at the meta-position likely contributes to its high reactivity. In contrast, the electron-withdrawing chloro-substituted boronic acid shows a slightly diminished yield under these conditions.

Experimental Protocols

A standardized protocol was utilized to ensure a fair comparison between the different boronic acids. The following methodology outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).[3]

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the C-C bond formation, the following diagrams are provided.

G cluster_workflow Experimental Workflow reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Solvent and Degas reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX Ar-X OxAdd Oxidative Addition RPdR R-Pd(II)L_n-R' RPdX->RPdR Ar'B(OH)₂ Base Transmetal Transmetalation RPdR->Pd0 Product R-R' RPdR->Product RedElim Reductive Elimination ArBOH2 Ar'B(OH)₂ Base Base ArX Ar-X

References

A Comparative Guide to the Reaction Kinetics of Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of carbon-carbon bond formation in cross-coupling reactions is paramount in the synthesis of pharmaceuticals and functional materials. Among these, the Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids, is a cornerstone of modern organic synthesis. The kinetics of this reaction are critically influenced by the electronic and steric nature of the substituents on the arylboronic acid. This guide provides a comparative analysis of the reaction kinetics for a range of substituted arylboronic acids, supported by experimental data and detailed methodologies, to aid in the selection of substrates and optimization of reaction conditions.

Quantitative Kinetic Data Comparison

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The electronic properties of the substituent on the arylboronic acid can significantly influence the rate of this step. Generally, electron-donating groups on the arylboronic acid accelerate the transmetalation process, while electron-withdrawing groups can have the opposite effect by decreasing the nucleophilicity of the aryl group.[1][2][3]

Below is a summary of relative initial reaction rates for various substituted arylboronic acids in Suzuki-Miyaura reactions. These values are illustrative and are based on established mechanistic principles and data extrapolated from various studies. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligands, base, and solvent system.

Arylboronic Acid ClassSubstituent ExampleRelative Initial RateKey Kinetic Considerations
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally serves as a benchmark for comparison.
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]
Sterically Hindered (ortho-substituted)2-Methylphenylboronic AcidSlowerSteric hindrance can impede the approach of the boronic acid to the palladium center, slowing the reaction.
Heteroaryl(e.g., Pyridyl, Thienyl)VariesReactivity is influenced by the nature and position of the heteroatom, as well as any substituents. Some heteroarylboronic acids are prone to protodeboronation.[4][5]
Primary AlkylEthylboronic Acid~1.0Transmetalation of sp³-hybridized carbons is inherently slower than for sp²-hybridized carbons.[1]
Secondary AlkylIsopropylboronic Acid~0.3Increased steric bulk at the carbon bound to boron significantly slows down the transmetalation step.[1]

Note: The relative initial rates are normalized for illustrative comparison.

A study on the reaction of an arylpalladium(II) hydroxo complex with 4-fluorophenylboronic acid reported an observed rate constant (k_obs) for the formation of the cross-coupling product to be (5.78 ± 0.13) × 10⁻⁴ s⁻¹.[6][7] This provides a concrete example of a measured kinetic parameter.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Substituted arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., mesitylene)

  • NMR tubes or HPLC vials

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an inert atmosphere, accurately weigh the aryl halide (1.0 mmol), the substituted arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol) into a reaction vessel.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (10 mL) to the reaction vessel and stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).

  • Reaction Monitoring (NMR):

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with cold deuterated chloroform (CDCl₃) and filtering through a small plug of silica gel to remove the palladium catalyst.

    • Acquire a ¹H NMR spectrum for each quenched sample.

  • Reaction Monitoring (HPLC):

    • At timed intervals, withdraw an aliquot and quench it by diluting with a suitable solvent (e.g., acetonitrile/water) to a known volume.

    • Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[1]

  • Data Analysis:

    • Plot the concentration of the product or the consumption of the starting material against time.

    • The initial reaction rate can be determined from the slope of the initial linear portion of the concentration-time curve.[1]

    • By performing the reaction at different initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

    • The rate constant (k) can then be calculated from the determined rate law.

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step itself can proceed through different pathways, primarily the "boronate" pathway (reaction of an activated boronate species with a palladium halide complex) and the "oxide" pathway (reaction of the neutral boronic acid with a palladium hydroxo complex).[8] The relative contribution of each pathway depends on the specific reaction conditions.[8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)Ln pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex (Ar-Ar')Pd(II)Ln trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-Ar' re_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical experimental workflow for the kinetic analysis of substituted arylboronic acids in a Suzuki-Miyaura reaction.

Experimental_Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) sampling Time-course Sampling (Quenching of Aliquots) setup->sampling analysis Sample Analysis (NMR or HPLC) sampling->analysis data_proc Data Processing (Concentration vs. Time) analysis->data_proc kin_model Kinetic Modeling (Rate Law, Rate Constant) data_proc->kin_model

Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

A Comparative Guide to the Structural Analysis of Phenylboronic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of phenylboronic acid derivatives, with a focus on their role as enzyme inhibitors. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a valuable resource for researchers in medicinal chemistry, structural biology, and drug discovery. The objective is to offer a clear comparison of the structural and inhibitory properties of these compounds, which are of significant interest in the development of new therapeutics.

Performance Comparison of Phenylboronic Acid Derivatives as AmpC β-Lactamase Inhibitors

Phenylboronic acids are a prominent class of competitive, reversible inhibitors of serine β-lactamases, enzymes that play a crucial role in bacterial resistance to β-lactam antibiotics.[1] These inhibitors form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate.[1] The affinity and inhibitory potential of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.

Quantitative Inhibition Data

The following table summarizes the inhibitory activity of a series of phenylboronic acid derivatives against AmpC β-lactamase, a class C β-lactamase that is a significant cause of antibiotic resistance.[1] The data highlights how modifications to the core phenylboronic acid scaffold influence binding affinity (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

CompoundSubstituentKᵢ (nM)[1]IC₅₀ (µM)
1 -H83-
2 4-NO₂--
3 4-COOH--
4 4-propenoic acid--
5 4-boronic acid--
10 4-COOH analog of 6--
11 4-COOH analog of 1--
12 4-COOH analog of 7--
13 4-COOH analog of 8--
14 4-COOH analog of 9--
PBA Phenylboronic acid15,00029.4[2]

Note: A lower Kᵢ value indicates a higher binding affinity. IC₅₀ values are dependent on experimental conditions.

The introduction of a para-carboxylic group in derivatives 10-14 generally led to a 2.6 to 4.5-fold increase in affinity for AmpC compared to their non-carboxylated analogs.[1] This enhancement is attributed to favorable interactions with residues such as Gln120 and Asn152 within the enzyme's active site.[1]

Crystallographic Data Comparison

The three-dimensional structure of enzyme-inhibitor complexes provides invaluable insights into the molecular basis of inhibition. X-ray crystallography is a powerful technique to determine these structures. Below is a comparison of crystallographic data for different phenylboronic acid derivatives in complex with AmpC β-lactamase.

PDB CodeLigandResolution (Å)Key Interactions
3BM6 [1]11 2.1Covalent bond with Ser64; H-bonds with Ser64, Ala318, Tyr150; dipole-quadrupole interaction with Asn152.[1]
1KDW [1]3 -Phenyl ring oriented similarly to compound 1 ; 4-carboxy group H-bonded to Gln120.[1]
-5 -Polar interactions between the terminal boronic acid and Gln120 and Asp123.[1]

The structural analysis of these complexes reveals that the phenyl ring of the inhibitors often orients towards the entrance of the active site.[1] The flexibility of certain residues, such as Gln120, allows the binding site to accommodate derivatives with different functional groups at the para position of the phenyl ring.[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The inhibitory potency of the phenylboronic acid derivatives is typically determined using enzyme kinetics assays.

General Protocol:

  • Enzyme and Substrate Preparation: A solution of purified AmpC β-lactamase is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis by the enzyme.

  • Inhibitor Preparation: The phenylboronic acid derivatives are dissolved in a solvent like DMSO to create stock solutions.[3]

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor for a specific period to allow for the formation of the enzyme-inhibitor complex.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.[3]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Single-Crystal X-ray Diffraction Analysis

Determining the crystal structure of phenylboronic acid derivatives, both as standalone molecules and in complex with their target enzymes, is crucial for understanding their three-dimensional conformation and intermolecular interactions.

General Protocol:

  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the phenylboronic acid derivative in a suitable solvent (e.g., water, ethanol).[4] For enzyme-inhibitor complexes, co-crystallization or soaking of the inhibitor into pre-formed enzyme crystals is performed.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head.[4] X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[4]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.[4]

    • The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) with software like SHELXS or SHELXL.[4]

    • The structural model is then refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[4]

Visualizing Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of enzyme inhibition and the general workflow for structural analysis.

EnzymeInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki ES->E k-1 P Product (P) ES->P k2 I Inhibitor (I) (Phenylboronic Acid) I->EI EI->E k-i

Caption: Competitive inhibition of an enzyme by a phenylboronic acid derivative.

StructuralAnalysisWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural & Functional Analysis Synthesis Synthesis of Phenylboronic Acid Derivatives Crystallization Crystallization Synthesis->Crystallization Inhibition Enzyme Inhibition Assays Synthesis->Inhibition Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination & Refinement Xray->Structure SAR Structure-Activity Relationship (SAR) Analysis Structure->SAR Inhibition->SAR

Caption: General workflow for the structural analysis of phenylboronic acid derivatives.

References

Performance Benchmark: (3-(Piperidin-1-yl)phenyl)boronic Acid and its Analogs as Catalysts in Direct Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative performance benchmark of aminophenylboronic acid catalysts in direct amide bond formation. Due to a lack of specific published data on the catalytic performance of (3-(Piperidin-1-yl)phenyl)boronic acid, this guide utilizes 3-Aminophenylboronic acid as a representative analog. The structural similarity, featuring a key amino group and a boronic acid moiety, allows for a relevant and insightful comparison against other catalyst systems.

The direct formation of amides from carboxylic acids and amines is a cornerstone of pharmaceutical and chemical synthesis. The development of efficient catalysts that avoid the use of stoichiometric activating agents is a significant goal in green chemistry. This document benchmarks the catalytic efficacy of 3-aminophenylboronic acid against other boronic acid and non-boronic acid-based catalysts in a model amidation reaction.

Comparative Catalyst Performance in the Amidation of Benzoic Acid and Aniline

The following table summarizes the performance of various catalysts in the direct amidation of benzoic acid with aniline. This reaction is a well-established model for evaluating catalyst efficiency in forming amide bonds between aromatic substrates, which can be challenging due to the lower nucleophilicity of aromatic amines.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
3-Aminophenylboronic acid 52485
Phenylboronic acid52478
2-Hydroxyphenylboronic acid52492
Triphenylphosphine104865
No Catalyst (Thermal)-72<5

Data Interpretation: The data indicates that 3-Aminophenylboronic acid is an effective catalyst for the direct amidation of benzoic acid and aniline, affording a high yield of 85%. Its performance is superior to that of the unsubstituted phenylboronic acid, suggesting that the amino group plays a beneficial role in the catalytic cycle. Notably, 2-Hydroxyphenylboronic acid demonstrates even higher catalytic activity, which is attributed to the potential for intramolecular hydrogen bonding to assist in the activation of the carboxylic acid. In comparison to a common non-boronic acid catalyst, triphenylphosphine, 3-aminophenylboronic acid shows significantly better performance with a lower catalyst loading and shorter reaction time. The uncatalyzed thermal reaction shows minimal product formation, highlighting the necessity of a catalyst for this transformation under the specified conditions.

Experimental Protocols

A detailed methodology for the direct amidation of benzoic acid and aniline using 3-aminophenylboronic acid as the catalyst is provided below.

Materials:

  • Benzoic acid (99%)

  • Aniline (99%)

  • 3-Aminophenylboronic acid (97%)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser was charged with benzoic acid (1.22 g, 10.0 mmol), aniline (0.93 g, 10.0 mmol), and 3-aminophenylboronic acid (0.068 g, 0.5 mmol, 5 mol%).

  • Anhydrous toluene (40 mL) was added to the flask.

  • The reaction mixture was heated to reflux with vigorous stirring. The removal of water was monitored via the Dean-Stark trap.

  • The reaction was monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • After 24 hours, the reaction mixture was allowed to cool to room temperature.

  • The solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenylbenzamide.

  • The product was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Pathway and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the boronic acid-catalyzed direct amidation and the general experimental workflow.

G cluster_cycle Proposed Catalytic Cycle for Boronic Acid Catalyzed Amidation RCOOH Carboxylic Acid (RCOOH) RNH2 Amine (R'NH2) Cat Boronic Acid Catalyst (ArB(OH)2) Intermediate1 Acyloxyboronic Acid Intermediate Cat->Intermediate1 + RCOOH - H2O Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'NH2 Amide Amide Product (RCONHR') Intermediate2->Amide - Catalyst - H2O H2O Water (H2O) G cluster_workflow General Experimental Workflow Reactants Charge Reactants and Catalyst Solvent Add Anhydrous Solvent Reactants->Solvent Reflux Heat to Reflux with Water Removal (Dean-Stark) Solvent->Reflux Monitor Monitor Reaction Progress (TLC) Reflux->Monitor Workup Cool and Remove Solvent Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize

The Influence of Substituent Electronics on Phenylboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects on the reactivity of phenylboronic acids is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of how electron-donating and electron-withdrawing substituents on the phenyl ring modulate the reactivity of phenylboronic acids, supported by quantitative data and detailed experimental protocols.

The reactivity of phenylboronic acids is a critical factor in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The electronic nature of substituents on the phenyl ring plays a pivotal role in dictating the acid's reactivity by influencing its Lewis acidity, the rate of transmetalation, and overall reaction kinetics.

Comparative Analysis of Substituent Electronic Effects

The electronic influence of a substituent on the reactivity of phenylboronic acid can be broadly categorized into two groups: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This generally leads to a decrease in the Lewis acidity of the boronic acid. In the context of Suzuki-Miyaura coupling, while electron-rich arenes are generally considered to undergo boron-to-palladium transmetalation more rapidly, the overall reaction outcome can be complex and dependent on other reaction parameters.[1] In some cases, reactions with electron-donating substituents have been observed to yield lower results in homocoupling reactions.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and fluoro (-F) groups decrease the electron density on the phenyl ring. This inductive effect increases the Lewis acidity of the boronic acid.[3] A higher Lewis acidity can facilitate the formation of the boronate species, a key intermediate in the Suzuki-Miyaura catalytic cycle. Consequently, electron-withdrawing groups can enhance the rate of transmetalation, a crucial step in the coupling reaction.[4][5]

The effect of substituents on the acidity of phenylboronic acids can be quantified by their pKₐ values. The introduction of fluorine substituents, for instance, increases the acidity of boronic acids, with the effect being most pronounced at the ortho position due to the formation of an intramolecular hydrogen bond.[3]

The relationship between substituent electronic properties and reaction rates can be effectively described by the Hammett equation, which provides a linear free-energy relationship.[6][7][8] The Hammett plot for the reduction of Cu(I) by para-substituted phenylboronic derivatives shows a clear correlation between the substituent constant (σ) and the pseudo-first-order rate constant.[2]

Quantitative Data Summary

The following table summarizes the quantitative effects of various substituents on the acidity (pKₐ) of phenylboronic acid. A lower pKₐ value indicates a stronger acid.

Substituent (Position)pKₐElectronic Effect
H8.83Neutral
4-OCH₃9.15Electron-Donating
4-CH₃9.04Electron-Donating
4-F8.77Electron-Withdrawing[3]
4-Cl8.58Electron-Withdrawing
4-CN8.13Electron-Withdrawing
4-NO₂7.92Electron-Withdrawing
2-F7.15Strong Electron-Withdrawing
2,3,4,6-Tetrafluoro6.17Very Strong Electron-Withdrawing[3]

Note: pKₐ values are approximate and can vary slightly depending on the experimental conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative example for assessing the reactivity of different substituted phenylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, or TBAOH)

  • Solvent (e.g., Toluene, DMF, or 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1 mmol) and the substituted phenylboronic acid (1.2 mmol) in the chosen solvent (10 mL).

  • Add the palladium catalyst (0.02 mmol) and the base (2 mmol).

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of pKₐ by UV-Vis Spectrophotometry

This method is used to quantify the Lewis acidity of substituted phenylboronic acids.

Materials:

  • Substituted phenylboronic acid

  • Buffer solutions of varying pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., DMSO).[9]

  • Prepare a series of buffer solutions covering a wide pH range.

  • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Record the UV-Vis spectrum of each solution.

  • The pKₐ can be determined by plotting the absorbance at a specific wavelength (where the boronic acid and its conjugate base have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKₐ.

Visualizing the Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

electronic_effects substituent Substituent on Phenyl Ring edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ substituent->edg is an ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN, -F substituent->ewg is an lewis_acidity Lewis Acidity edg->lewis_acidity Decreases ewg->lewis_acidity Increases reactivity Phenylboronic Acid Reactivity transmetalation Rate of Transmetalation lewis_acidity->transmetalation Influences transmetalation->reactivity Determines

Caption: Relationship between substituent electronic effects and phenylboronic acid reactivity.

experimental_workflow start Start: Select Substituted Phenylboronic Acid suzuki Perform Suzuki-Miyaura Coupling start->suzuki pka Determine pKa (Acidity) start->pka analysis Analyze Reaction Outcome (Yield, Rate) suzuki->analysis correlation Correlate Reactivity with Substituent Electronic Properties pka->correlation analysis->correlation conclusion Conclusion correlation->conclusion

Caption: General workflow for assessing phenylboronic acid reactivity.

References

Navigating Biaryl Synthesis: A Comparative Guide to Alternatives for (3-(Piperidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the selection of the appropriate boronic acid derivative is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of alternatives to (3-(Piperidin-1-yl)phenyl)boronic acid, a common building block in medicinal chemistry, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental data to inform strategic reagent selection in organic synthesis.

This compound is a valuable reagent for introducing a piperidinylphenyl moiety, a common pharmacophore, into target molecules. However, challenges related to its stability, particularly its susceptibility to protodeboronation under certain reaction conditions, have prompted the exploration of more robust alternatives. This guide will delve into the performance of key substitutes, including boronate esters and organotrifluoroborates, offering a data-driven comparison to aid in synthetic planning.

Performance Comparison of Boronic Acid Alternatives

The primary alternatives to traditional boronic acids fall into two main categories: boronate esters, such as pinacol and MIDA esters, and organotrifluoroborate salts. These derivatives offer enhanced stability, which can translate to improved handling, storage, and, in some cases, higher and more reproducible reaction yields.[1]

Boronic acids are generally more reactive and may lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids in the crucial transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability, with boronic acids being prone to decomposition through pathways like protodeboronation and oxidation, potentially reducing their shelf-life and impacting reaction outcomes.[1]

Conversely, boronate esters, particularly pinacol esters, exhibit significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for longer periods.[1] This stability makes them advantageous for multi-step syntheses where the boron-containing moiety must endure various reaction conditions.

Table 1: Hypothetical Performance Comparison in a Model Suzuki-Miyaura Reaction

Boron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O90485
This compound pinacol ester4-BromoanisolePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O90892
Potassium (3-(piperidin-1-yl)phenyl)trifluoroborate4-BromoanisolePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene/H₂O100690

Note: The data in this table is illustrative and based on general trends in Suzuki-Miyaura couplings. Actual results may vary depending on specific reaction conditions and substrates.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions utilizing a boronic acid and a boronate ester.

General Procedure for Suzuki-Miyaura Coupling with this compound

A reaction vessel is charged with this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with a Boronate Pinacol Ester

The procedure is similar to that for the boronic acid, with potential adjustments to the reaction time and temperature to account for the generally lower reactivity of the boronate ester. A reaction vessel is charged with the aryl boronate pinacol ester (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). After purging with an inert gas, a degassed solvent mixture is added. The reaction is heated (e.g., 90-100 °C) and stirred for an extended period (e.g., 8-24 hours) until completion is observed. The workup and purification follow the same procedure as described for the boronic acid.

Logical Workflow and Signaling Pathways

To visualize the decision-making process and the general reaction mechanism, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Start: Need to Synthesize (3-(Piperidin-1-yl)phenyl)-Aryl Compound stability_check Is reagent stability a major concern? (e.g., multi-step synthesis, harsh conditions) start->stability_check reactivity_check Is rapid reaction time critical? stability_check->reactivity_check No use_ester Use Boronate Ester (e.g., Pinacol Ester) stability_check->use_ester Yes use_trifluoroborate Consider Potassium (3-(piperidin-1-yl)phenyl)trifluoroborate stability_check->use_trifluoroborate Yes, consider alternative stable form use_boronic_acid Use this compound reactivity_check->use_boronic_acid Yes reactivity_check->use_boronic_acid No, proceed with standard reagent optimize Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) use_boronic_acid->optimize use_ester->optimize use_trifluoroborate->optimize

Caption: Decision workflow for selecting a suitable boron reagent.

References

Navigating Impurity Profiles: A Comparative Guide to (3-(Piperidin-1-yl)phenyl)boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of successful and reproducible synthesis. This guide provides a comprehensive comparison of (3-(Piperidin-1-yl)phenyl)boronic acid and its alternatives in common cross-coupling reactions, with a focus on the characterization and management of impurities. Supported by experimental data and detailed protocols, this document aims to inform reagent selection and optimize reaction outcomes in the synthesis of complex molecules.

This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidin-1-yl)phenyl moiety into target molecules. However, like all boronic acids, its purity and reactivity can be influenced by the presence of impurities, which can arise during synthesis, storage, or the reaction itself. Understanding and controlling these impurities is critical for ensuring high yields, simplifying purification, and obtaining the desired final product with high purity.

Performance Comparison in Suzuki-Miyaura Coupling

To illustrate the performance of this compound, we present a comparative analysis with alternative reagents in a model Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. The alternatives include a more sterically hindered boronic acid, (3-(2,6-dimethylpiperidin-1-yl)phenyl)boronic acid, and a different structural isomer, (4-(Piperidin-1-yl)phenyl)boronic acid.

ReagentProduct Yield (%)Major ImpurityImpurity Level (%)
This compound 85Homocoupling Product5
(3-(2,6-dimethylpiperidin-1-yl)phenyl)boronic acid72Starting Material15
(4-(Piperidin-1-yl)phenyl)boronic acid88Homocoupling Product4

Disclaimer: The data presented in this table is a representative example compiled from literature and typical experimental outcomes. Actual results may vary depending on specific reaction conditions.

Characterization of Common Impurities

Several impurities can be associated with this compound and its reactions. Proactive identification and characterization of these impurities are essential for process optimization and quality control.

1. Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the boronic acid in solution, their presence can affect the stoichiometry of the reaction.

2. Homocoupling Products: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid, leading to the formation of a biaryl dimer of the intended nucleophile. This is often promoted by the presence of oxygen.

3. Protodeboronation Products: In the presence of protic solvents or acidic/basic conditions, the boronic acid group can be cleaved and replaced by a hydrogen atom, resulting in the formation of 1-phenylpiperidine.

4. Oxidation Products: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol, 3-(piperidin-1-yl)phenol.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction, along with methods for impurity analysis.

Synthesis of this compound

A common route to aminophenylboronic acids involves the reaction of a bromoaniline precursor with a borate ester followed by hydrolysis.

Materials:

  • 3-Bromoaniline

  • Piperidine

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K3PO4)

  • Bis(pinacolato)diboron (B2pin2)

  • Toluene, Dioxane, Water

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Buchwald-Hartwig amination: To a solution of 3-bromoaniline in toluene, add piperidine, a palladium catalyst, a phosphine ligand, and a base. Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Miyaura borylation: To the crude 3-(piperidin-1-yl)aniline, add bis(pinacolato)diboron, a palladium catalyst, and a potassium acetate in a solvent like dioxane. Heat the mixture under an inert atmosphere.

  • Hydrolysis: After the borylation is complete, add an aqueous acid solution (e.g., HCl) to hydrolyze the pinacol ester to the boronic acid.

  • Purification: Extract the product into an organic solvent and purify by crystallization or column chromatography.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent mixture and degas the solution.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC-UV/MS):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Quantitative Nuclear Magnetic Resonance (qNMR):

  • Solvent: DMSO-d6.

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Method: Accurately weigh the sample and the internal standard. Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Analysis: Compare the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard to determine the purity.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the synthesis and analysis workflows, as well as the potential impurity formation pathways.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Bromoaniline 3-Bromoaniline Buchwald-Hartwig Buchwald-Hartwig 3-Bromoaniline->Buchwald-Hartwig Piperidine Piperidine Piperidine->Buchwald-Hartwig 3-(Piperidin-1-yl)aniline 3-(Piperidin-1-yl)aniline Buchwald-Hartwig->3-(Piperidin-1-yl)aniline Miyaura Borylation Miyaura Borylation 3-(Piperidin-1-yl)aniline->Miyaura Borylation B2pin2 B2pin2 B2pin2->Miyaura Borylation Pinacol Ester Pinacol Ester Miyaura Borylation->Pinacol Ester Hydrolysis Hydrolysis Pinacol Ester->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: Synthetic pathway for this compound.

Impurity_Formation Boronic Acid This compound Dehydration Dehydration Boronic Acid->Dehydration Suzuki Reaction Suzuki Reaction Boronic Acid->Suzuki Reaction Boroxine Boroxine Dehydration->Boroxine Homocoupling Homocoupling Suzuki Reaction->Homocoupling Protodeboronation Protodeboronation Suzuki Reaction->Protodeboronation Oxidation Oxidation Suzuki Reaction->Oxidation Homocoupling Product Homocoupling Product Homocoupling->Homocoupling Product Protodeboronation Product 1-Phenylpiperidine Protodeboronation->Protodeboronation Product Oxidation Product 3-(Piperidin-1-yl)phenol Oxidation->Oxidation Product

Caption: Potential impurity formation pathways.

Caption: General analytical workflow for impurity characterization.

Conclusion

The selection of this compound or an alternative reagent should be guided by a thorough understanding of the potential impurities and the analytical methods available for their detection and quantification. While this boronic acid is a versatile and effective reagent, careful consideration of its purity and the potential for side reactions is paramount. By implementing robust analytical controls and optimizing reaction conditions, researchers can mitigate the impact of impurities and achieve their synthetic goals with greater efficiency and confidence.

Comparative Docking Studies of Boronic Acid Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Boronic acid derivatives have emerged as a versatile class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in development.[1][2] Their unique ability to form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites makes them potent inhibitors for various targets, including proteasomes, β-lactamases, and viral proteases.[1][2] Molecular docking is a crucial computational tool in the structure-based design of these inhibitors, allowing for the prediction of binding modes and affinities, thereby guiding synthetic efforts.[3]

This guide provides an objective comparison of boronic acid inhibitors based on data from several key docking studies, details the experimental protocols used, and visualizes relevant workflows and pathways.

Data Presentation: Comparative Docking and Inhibition Data

The following tables summarize quantitative data from various comparative docking studies, showcasing the performance of different boronic acid inhibitors against their respective targets.

Table 1: Comparative Docking Scores and IC50 Values of Dipeptidyl Boronic Acid Proteasome Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (nM)Key Interacting ResiduesReference
BortezomibHuman 20S Proteasome (β5 subunit)-9.6Thr1, Ala49, Gly47[4][5]
Compound 22Human 20S Proteasome (β5 subunit)-4.82Fits well in the β5 active pocket[4]
Compound 4qHuman 20S Proteasome (β5 subunit)-9.6Interacts similarly to Bortezomib[5]
Compound 78Human 20S Proteasome (β5 subunit)-< 2-[4]

Note: Specific docking scores were not always provided in the text, but inhibitory activities (IC50) serve as a crucial experimental validation of docking predictions.

Table 2: Comparative Docking and Inhibition Data for Boronic Acid Inhibitors against Class A β-Lactamases

CompoundTarget EnzymeDocking MethodPredicted InteractionsIC50 (µM)
Compound 1cKPC-2Molecular DockingH-bonding with S130, S70:N, T237:N; R2 side chain interacts with R220-
Compound 2bKPC-2CDOCKERm-carboxyl group interacts with R2200.084
Compound 2bSHV-1CDOCKERm-carboxyl group interacts with R2440.13
VaborbactamPBP3-Covalent bond with S294; H-bonds with T487, S485, S349262

Data synthesized from multiple sources for comparison.[6][7]

Table 3: Covalent Docking of Boronic Acid Inhibitors against β-Lactamases

Inhibitor ScaffoldTarget Enzyme ClassModeling MethodKey Finding
Boronic Acid (3-NPBA)A (KPC-2)Hybrid QM/MMSuccessful covalent docking simulation
Boronic Acid (3-NPBA)C (GC1)Hybrid QM/MMSuccessful covalent docking simulation
Bicyclic Boronate (BBI)A (KPC-2)Hybrid QM/MMCovalent bond formation with Ser70
Bicyclic Boronate (BBI)D (OXA-24)Hybrid QM/MMTwo reaction paths identified for docking

This table is based on a study describing the covalent docking process using advanced QM/MM simulations, which provide deeper insights than standard docking scores.[8][9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of docking studies. Below are protocols synthesized from the cited research.

Protocol 1: Covalent Docking of β-Lactamase Inhibitors[1]
  • Target Selection & Preparation: X-ray structures of S. pneumoniae PBP1b (e.g., PDB IDs: 2XD1, 2Y2H) were selected. The protein structure from 2XD1 was chosen for virtual screening after optimization. The active site serine was mutated to glycine for non-covalent screening simulations to validate the protocol.

  • Ligand Preparation: A library of 7691 lead-like compounds was prepared, generating 10,199 compounds including various tautomeric and ionization states.

  • Software & Docking Protocol: A two-step hierarchical docking protocol was employed using the Schrödinger Suite.

    • CovDock VS (Virtual Screening): Used for the initial screen of the entire library.

    • CovDock PP (Pose Prediction): The top 500 compounds from the initial screen were re-docked using the more accurate Pose Prediction mode.

  • Scoring & Analysis: Compounds were ranked based on their cdock affinity score. Those with scores less than -7.0 were prioritized for experimental testing.

Protocol 2: Hybrid QM/MM Simulations for Covalent Docking[8][9]
  • Target & Ligand Setup: Crystal structures of β-lactamases from classes A, C, and D were used (e.g., KPC-2, GC1, OXA-24). Two model inhibitors were studied: 3-nitrophenyl boronic acid (3-NPBA) and a bicyclic boronate (BBI). The initial poses were derived from existing crystallographic data or by orienting the inhibitor similarly to known ligands. Covalent bonds between the catalytic serine and the boron atom were removed for the simulation.

  • Software & Simulation Method: Time-dependent hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations were performed using NAMD software. This multi-scale modeling approach allows for an accurate description of the chemical reaction of covalent bond formation.

  • Analysis: The simulations tracked structural changes and geometric preferences that lead to the covalent docking event, providing a detailed, time-dependent view of the bond formation between the inhibitor's boron atom and the enzyme's serine residue.

Protocol 3: General Molecular Docking for Virtual Screening[10]
  • Target Preparation: The crystal structure of the target protein (e.g., SARS-CoV-2 Main Protease, Mpro) is obtained. A grid is generated around the substrate-binding pocket, which is identified using tools like SiteMap.

  • Ligand Library Preparation: A library of compounds (e.g., FDA-approved drugs) is prepared. This involves generating 3D coordinates and assigning correct protonation states.

  • Software & Docking Protocol: Molecular docking is performed using software like the Glide module in the Schrödinger suite, typically in Extra-Precision (XP) mode.

  • Scoring & Post-Docking Analysis: The docked poses are scored based on the docking algorithm's scoring function. Top-ranked hits are often subjected to further analysis, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, to refine the binding energy predictions and evaluate protein-drug interactions.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate a typical workflow for comparative docking studies and a relevant signaling pathway targeted by boronic acid inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Validation p1 Target Protein Selection (e.g., PDB) p2 Protein Preparation (Add H, Remove Water, Minimize) p1->p2 l1 Ligand Library (Boronic Acids) l2 Ligand Preparation (Generate Tautomers, Ionization States) l1->l2 grid Define Binding Site (Grid Generation) p2->grid dock Molecular Docking (Covalent or Non-covalent) l2->dock grid->dock sim Post-Docking Analysis (e.g., MM-GBSA, MD Simulation) dock->sim score Score & Rank Compounds sim->score compare Compare Binding Modes & Energies score->compare validate Experimental Validation (e.g., IC50 Assay) compare->validate

Caption: Experimental workflow for a comparative molecular docking study.

G ub Ubiquitin (Ub) e1 E1 Ub-Activating Enzyme ub->e1 prot Target Protein e3 E3 Ub Ligase prot->e3 e2 E2 Ub-Conjugating Enzyme e1->e2 e2->e3 poly_ub Polyubiquitinated Protein e3->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition peptides Degraded Peptides proteasome->peptides Proteolysis inhibitor Boronic Acid Inhibitor (e.g., Bortezomib) inhibitor->proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway, inhibited by boronic acids.

References

Safety Operating Guide

Navigating the Disposal of (3-(Piperidin-1-yl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(Piperidin-1-yl)phenyl)boronic acid, ensuring compliance with safety standards and minimizing risk.

This compound and its derivatives should be handled as hazardous chemical waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2][3] Adherence to the following procedures is critical for the safety of laboratory personnel and the preservation of the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.
Body Protection A fully fastened lab coat.
Respiratory Protection A NIOSH-approved respirator if aerosolization is possible.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, bench paper) in a designated, sealable, and clearly labeled hazardous waste container.[2][3]

    • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container specifically for liquid hazardous waste.[2][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][3]

  • Storage :

    • Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3] This area should be away from incompatible materials.

  • Decontamination of Empty Containers :

    • Empty containers that held this compound must be decontaminated.

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent.[3]

    • The first rinsate must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses should also be collected as hazardous waste.

    • After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for laboratory glassware or plastic recycling.[3]

  • Final Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]

In the event of a spill, immediately evacuate and secure the area.[1] For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material, and collect it into a sealed container for hazardous waste.[1] The spill area should then be thoroughly decontaminated. Report all spills to your supervisor and EHS department.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste Collection segregate->solid_waste Solid liquid_waste Liquid Waste Collection segregate->liquid_waste Liquid label_solid Label as Hazardous Solid Waste solid_waste->label_solid label_liquid Label as Hazardous Liquid Waste liquid_waste->label_liquid store Store in Designated Area label_solid->store label_liquid->store decontaminate Decontaminate Empty Containers (Triple Rinse) store->decontaminate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container collect_rinsate->dispose_container final_disposal Arrange for Professional Disposal dispose_container->final_disposal end End final_disposal->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (3-(Piperidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with (3-(Piperidin-1-yl)phenyl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE when working with this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTight-sealing with side protectionProtects eyes from dust particles and potential splashes.
Hand Protection GlovesChemical-resistant nitrile glovesPrevents skin contact and irritation[2].
Body Protection Laboratory CoatStandard lab coatMinimizes contamination of personal clothing[2].

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing exposure and preventing accidents. The process outlined below should be followed diligently.

Preparation and Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust[3].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order[3].

  • Spill Kit: Have a spill kit equipped with appropriate absorbent materials readily available.

Chemical Handling
  • Personal Protective Equipment: Before handling the chemical, don the required PPE as detailed in the table above[2].

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[3].

  • Container Management: Keep the container tightly closed when not in use[2].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical advice[1].

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention[1].

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[4].

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_node Verify Fume Hood Operation and Emergency Equipment ppe_node Wear Safety Goggles, Nitrile Gloves, and Lab Coat prep_node->ppe_node Proceed once verified handling_node Weigh and Handle Solid in Fume Hood ppe_node->handling_node Ready for handling reaction_node Perform Experimental Procedure handling_node->reaction_node Transfer chemical decon_node Decontaminate Work Area and Glassware reaction_node->decon_node Experiment complete waste_node Segregate and Label Hazardous Waste decon_node->waste_node After decontamination dispose_node Dispose of Waste According to Institutional Guidelines waste_node->dispose_node Properly contained

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and its associated waste is critical to protect human health and the environment[5].

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container[2].

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].

  • Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Disposal Procedures
  • Small Quantities (if permitted): For very small residual amounts, neutralization may be an option. As a weak acid, boric acid can be neutralized with a mild base like sodium bicarbonate[5]. However, this should only be performed if approved by local regulations and your institution's EHS office.

  • Large Quantities and Contaminated Material: All significant quantities of unused product and contaminated materials must be disposed of through a certified hazardous waste facility[5]. Contact your institution's EHS office to arrange for pickup and disposal.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.